molecular formula C5H7N3O B13218389 5-(Aminomethyl)pyrazin-2-ol

5-(Aminomethyl)pyrazin-2-ol

Cat. No.: B13218389
M. Wt: 125.13 g/mol
InChI Key: LAPYFVLFCBRREF-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyrazin-2-ol is a chemical compound of significant interest in synthetic and medicinal chemistry research. It features a pyrazine ring core, a privileged scaffold in drug discovery, functionalized with both an aminomethyl group and a hydroxyl group. This bifunctional nature makes it a versatile precursor and building block for the synthesis of more complex, nitrogen-rich heterocyclic systems . Pyrazine derivatives are extensively studied for their broad pharmacological potential. Research into similar structures has demonstrated applications as antimalarial agents, with some pyrazine-based benzoxaboroles showing potent in vitro and in vivo efficacy against Plasmodium falciparum . Furthermore, pyrazine and pyrazole cores are investigated for treating conditions such as diabetes . The aminomethyl side chain, in particular, is a key functional group that can be utilized to construct molecular hybrids or to incorporate the pyrazine moiety into larger, pharmacologically active compounds, such as kinase inhibitors or other enzyme-targeting molecules . This compound is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions, referring to the relevant Material Safety Data Sheet (MSDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

5-(aminomethyl)-1H-pyrazin-2-one

InChI

InChI=1S/C5H7N3O/c6-1-4-2-8-5(9)3-7-4/h2-3H,1,6H2,(H,8,9)

InChI Key

LAPYFVLFCBRREF-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=O)N1)CN

Origin of Product

United States

Synthetic Methodologies for the Preparation of 5 Aminomethyl Pyrazin 2 Ol

Retrosynthetic Analysis and Strategic Disconnections of the 5-(Aminomethyl)pyrazin-2-ol Structure

A retrosynthetic analysis of this compound suggests several key disconnections. The primary disconnection can be made at the C-N bond of the aminomethyl group, leading to a 5-(halomethyl) or 5-(formyl)pyrazin-2-ol intermediate. This approach simplifies the synthesis to the construction of a substituted pyrazin-2-ol core, followed by the introduction of the amino functionality. Another strategic disconnection involves breaking the pyrazine (B50134) ring itself. This leads back to acyclic precursors such as α-amino ketones or α-dicarbonyl compounds and a suitable source of the aminomethyl fragment. This latter strategy allows for the construction of the substituted pyrazine ring in a convergent manner.

Classical Synthetic Approaches for Pyrazinols and Pyrazine Ring Formation

The synthesis of the pyrazin-2-ol core of the target molecule can be achieved through established methods for pyrazine ring formation.

Condensation Reactions for Pyrazine Ring Construction

The formation of the pyrazine ring often relies on the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. researchgate.net A common method is the Staedel–Rugheimer pyrazine synthesis, which involves the reaction of a 2-chloroacetophenone (B165298) with ammonia (B1221849) to form an amino ketone, which then undergoes condensation and oxidation to yield a pyrazine. wikipedia.org A variation of this is the Gutknecht pyrazine synthesis, which also utilizes the self-condensation of an α-ketoamine. wikipedia.org For the synthesis of pyrazin-2-ols specifically, the condensation of two α-dicarbonyl compounds with ammonia can be employed. researchgate.net The general reaction pathways for the formation of pyrazine derivatives are well-documented. researchgate.net

Reaction Name Precursors Key Steps Reference
Staedel–Rugheimer pyrazine synthesis2-Chloroacetophenone, AmmoniaFormation of amino ketone, condensation, oxidation wikipedia.org
Gutknecht pyrazine synthesisα-KetoamineSelf-condensation wikipedia.org
Pyrazin-2-ol synthesisTwo α-dicarbonyl compounds, AmmoniaCondensation researchgate.net

Modification of Pre-Formed Pyrazine Scaffolds

An alternative to de novo ring synthesis is the functionalization of a pre-existing pyrazine ring. This can involve the introduction or modification of substituents at desired positions. For instance, a pre-formed pyrazine ring can be halogenated, and the halogen can then be displaced by a nucleophile to introduce the desired functional group. nih.gov The synthesis of various substituted imidazo[1,2-a]pyrazines often involves the condensation of a 2-aminopyrazine (B29847) with a chloroacetaldehyde, followed by functionalization. nih.gov Investigations into amination reactions on a triazolopyrazine scaffold have shown that substitution can occur at various positions, depending on the reaction conditions and the nature of the starting material. beilstein-journals.orgbeilstein-journals.org

Strategies for the Stereoselective Introduction of the Aminomethyl Moiety

When the target molecule requires a specific stereochemistry at the aminomethyl-bearing carbon, stereoselective synthetic methods are necessary.

Asymmetric Amination and Reductive Amination Pathways

Asymmetric amination reactions can be employed to introduce the aminomethyl group in a stereocontrolled manner. Iridium-catalyzed asymmetric allylic amination has been successfully used for the dearomatization of pyrazines, which could be a potential route to chiral pyrazine derivatives. nih.govacs.orgthieme-connect.com Reductive amination of a corresponding aldehyde is another widely used method. ineosopen.org This involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. ineosopen.org While not directly applied to this compound in the reviewed literature, this method is a standard and effective way to introduce aminoalkyl groups. researchgate.netthieme-connect.com

Method Catalyst/Reagent Key Features Reference
Asymmetric Allylic AminationIridium catalystDearomatization of pyrazines, high enantioselectivity nih.govacs.orgthieme-connect.com
Reductive AminationReducing agent (e.g., Sodium triacetoxyborohydride)Conversion of carbonyls to amines ineosopen.org

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. The Schöllkopf chiral auxiliaries, for example, are used for the synthesis of α-amino acids and can be adapted for the asymmetric synthesis of other chiral amine-containing compounds. acs.org A chiral auxiliary can be attached to a precursor molecule to direct the stereoselective introduction of a functional group, after which the auxiliary is removed. mdpi.com For instance, a chiral auxiliary could be used to direct the addition of a cyanide equivalent to a pyrazine aldehyde, which could then be reduced to the aminomethyl group.

Catalytic Synthesis of this compound and Related Analogues

Catalytic methods offer powerful and efficient pathways for constructing and functionalizing the pyrazine ring system, enabling the synthesis of complex analogues with high selectivity.

Transition metal catalysis, particularly using palladium, has become an indispensable tool for forming carbon-carbon and carbon-heteroatom bonds in heterocyclic chemistry. researchgate.netmdpi.com Cross-coupling reactions are central to building the substituted pyrazine core of this compound.

Commonly employed reactions include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.netmdpi.com A potential strategy for this compound could involve the coupling of a dihalopyrazine (e.g., 2,5-dichloropyrazine) with a suitable boronic ester, such as one bearing a protected aminomethyl group (e.g., Boc-aminomethyl)pinacol boronate). Subsequent conversion of the remaining chlorine atom to a hydroxyl group would yield the desired scaffold. The regioselectivity of such couplings can often be controlled by the differential reactivity of the halogens. researchgate.net

Sonogashira Coupling: This involves the coupling of a terminal alkyne with an organic halide, catalyzed by palladium and a copper co-catalyst. nih.gov This could be used to introduce an alkynyl side chain that is subsequently reduced and functionalized to the aminomethyl group.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a bond between an aryl halide and an amine. It could be used to directly install a protected amine onto a halopyrazine ring.

Dehydrogenative Coupling: More recent methods involve the use of earth-abundant metals like manganese to catalyze the formation of pyrazines from β-amino alcohols through an acceptorless dehydrogenative coupling mechanism, which is an atom-economical approach. nih.gov

These catalytic reactions allow for the modular assembly of pyrazine derivatives from readily available building blocks, providing access to a wide range of analogues for further research. A summary of relevant palladium-catalyzed reactions is presented in Table 1.

Table 1: Key Transition Metal-Catalyzed Reactions for Pyrazine Functionalization

Reaction Name Reactants Catalyst System (Typical) Bond Formed Reference
Suzuki-Miyaura Halopyrazine + Organoboron Pd(PPh₃)₄ + Base C-C researchgate.net
Sonogashira Halopyrazine + Terminal Alkyne PdCl₂(PPh₃)₂ + CuI + Base C-C (alkynyl) nih.gov
Buchwald-Hartwig Halopyrazine + Amine Pd Catalyst + Ligand + Base C-N mdpi.com
Stille Halopyrazine + Organostannane Pd(PPh₃)₄ C-C researchgate.net
Negishi Halopyrazine + Organozinc Pd or Ni Catalyst C-C nih.gov

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful field in synthesis, complementing metal-based catalysis. princeton.edu It offers the advantages of being metal-free, often less sensitive to air and moisture, and capable of promoting high levels of enantioselectivity. beilstein-journals.org

For the synthesis of pyrazine derivatives, organocatalysis can be applied in several ways:

Iminium/Enamine Catalysis: Chiral secondary amines, such as those developed by MacMillan, can activate α,β-unsaturated aldehydes or ketones toward various transformations. sigmaaldrich.com While not directly forming the pyrazine ring, these catalysts are crucial for preparing chiral building blocks that could be incorporated into pyrazine synthesis.

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids (CPAs) are highly effective catalysts for a wide range of enantioselective reactions, including additions to imines and cyclization reactions. beilstein-journals.orgnih.gov They could potentially be used to control stereochemistry in the synthesis of chiral pyrazine analogues.

C-H Functionalization: Recent advances include organoiodine-catalyzed electrophilic C-H amination, which provides a metal-free method for introducing nitrogen functionalities onto aromatic rings. chemrxiv.org Such a strategy could be envisioned for the direct amination of a pyrazinol precursor, avoiding the need for pre-functionalized halogenated starting materials.

While direct organocatalytic routes to this compound are not yet well-established, the principles of organocatalysis offer significant potential for developing novel, asymmetric syntheses of related chiral analogues.

Sustainable and Green Chemistry Principles in the Synthesis of this compound

Adopting green chemistry principles in pharmaceutical synthesis is crucial for minimizing environmental impact, reducing waste, and improving safety and efficiency.

A key principle of green chemistry is the reduction or elimination of hazardous solvents. Many classical pyrazine syntheses, which involve the condensation of 1,2-diketones with 1,2-diamines, can be performed under solvent-free conditions. nih.gov These reactions are often promoted by gentle heating or by using a recyclable, heterogeneous catalyst. conicet.gov.ardntb.gov.ua

Key green approaches include:

Solvent-Free Condensation: Reactions can be carried out by simply mixing the reactants, sometimes with a catalytic amount of a solid-supported acid or base, to afford the pyrazine product in high yield with minimal waste. nih.govlookchem.com

Use of Greener Solvents: When a solvent is necessary, replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives such as water, ethanol, or polyethylene (B3416737) glycols (PEGs) is a significant improvement. nih.gov

Ionic Liquids: Ionic liquids have been used as recyclable catalysts and solvents for pyrazine synthesis, though their "green" credentials require careful evaluation of their entire lifecycle. nih.gov

These methods not only reduce environmental impact but also often simplify product purification, as the removal of a bulk solvent is not required.

Table 2: Examples of Green Synthesis Conditions for Pyrazines

Method Catalyst Solvent Key Advantage Reference
Condensation [DSIM][AlCl₃]x–@CS Solvent-Free Reusable catalyst, room temp nih.gov
Condensation Copper-DiAmSar on SBA-15 Solvent-Free Reusable catalyst, high yield dntb.gov.ua
Condensation None Solvent-Free Catalyst-free, simple lookchem.com
Hantzsch-like Condensation Wells-Dawson heteropolyacid Solvent-Free Clean, recyclable catalyst conicet.gov.ar

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These include enhanced safety (small reaction volumes), superior heat and mass transfer, improved reproducibility, and the potential for automation and seamless integration of multiple synthetic and purification steps. rsc.org

The synthesis of pyrazinamide (B1679903), a structurally very similar and commercially important drug, has been successfully translated to continuous flow systems, highlighting the potential for this compound. rsc.orgrsc.orgresearchgate.net

Packed-Bed Reactors: The hydration of a pyrazinecarbonitrile (B1219330) to pyrazinamide has been achieved by passing the substrate through a heated column packed with a manganese dioxide catalyst. rsc.org A similar approach could be used for transformations on a suitable precursor to this compound.

Enzymatic Flow Synthesis: Biocatalysis can be integrated into flow systems. The synthesis of pyrazinamide derivatives has been demonstrated using an immobilized lipase (B570770) (Lipozyme® TL IM) in a continuous-flow reactor, offering a highly efficient and green method that operates at mild temperatures. rsc.orgresearchgate.net

Integrated Synthesis and Crystallization: Flow reactors can be directly coupled to continuous crystallization units, allowing for the isolation of the final product with controlled particle size and morphology in a single, uninterrupted process. rsc.org

The application of flow chemistry to the synthesis of this compound could lead to a more efficient, scalable, and sustainable manufacturing process, which is highly desirable in the pharmaceutical industry.

Compound Names Table

Chemoenzymatic Synthesis and Biocatalysis for Enhanced Selectivity

The integration of enzymatic steps into chemical synthesis pathways, known as chemoenzymatic synthesis, offers significant advantages in terms of selectivity and sustainability. unimi.it For a molecule like this compound, biocatalysis can be strategically employed to overcome challenges associated with traditional chemical methods, such as achieving specific stereochemistry and avoiding harsh reaction conditions. spinchem.comswissbiotech.org While specific literature detailing the chemoenzymatic synthesis of this compound is not extensively documented, plausible strategies can be inferred from established biocatalytic transformations applied to similar structures, particularly for the selective formation of the amine group. mdpi.comnih.gov

Enzymes from the transaminase (TA) and imine reductase (IRED) families are prominent candidates for the selective introduction of an amino group. mdpi.comnih.gov A potential biocatalytic route could involve a transaminase to convert a ketone precursor, 5-(oxomethyl)pyrazin-2-ol, into the desired amine. Transaminases are pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a ketone acceptor. nih.gov This method is highly valued for its excellent enantioselectivity, often producing chiral amines with high optical purity.

Another approach involves the use of imine reductases (IREDs). mdpi.com This two-step, one-pot cascade could begin with the chemical formation of an imine from a pyrazine aldehyde precursor and ammonia, followed by an IRED-catalyzed, NADPH-dependent reduction to the amine. mdpi.com The key advantage of IREDs is their ability to operate in aqueous media under mild conditions, avoiding the reduction of other functional groups. mdpi.com

Furthermore, enzyme cascades can be designed for more complex transformations. For instance, a dehydrogenase could oxidize a hydroxymethyl precursor to an aldehyde, which is then converted to the amine in situ by a transaminase. umich.edu Such multi-enzyme systems, where the product of one reaction becomes the substrate for the next, improve process efficiency by minimizing intermediate purification steps. nih.gov The choice of enzyme and reaction conditions is critical and is typically determined through screening of enzyme libraries to find a biocatalyst with the desired activity and selectivity for the specific pyrazine substrate. nih.gov

Enzyme ClassPotential PrecursorTransformation PrincipleKey Advantages
Transaminase (TA) 5-(oxomethyl)pyrazin-2-olCatalyzes the transfer of an amino group from an amine donor to the ketone precursor. nih.govHigh enantioselectivity, mild reaction conditions, generation of optically pure amines.
Imine Reductase (IRED) 5-formylpyrazin-2-olReduces a pre-formed imine (from the aldehyde and an amine source) to the corresponding amine. mdpi.comHigh chemoselectivity, avoids reduction of other carbonyls, operates in aqueous systems.
Dehydrogenase / Transaminase Cascade 5-(hydroxymethyl)pyrazin-2-olThe dehydrogenase oxidizes the alcohol to an aldehyde, which is then aminated by the transaminase in a one-pot reaction. umich.eduIncreased process efficiency, reduced waste from intermediate workups.

Purification and Isolation Techniques for High-Purity this compound

The isolation of this compound in a highly pure form is essential for its subsequent applications. Standard laboratory and industrial purification techniques, including chromatography and recrystallization, are employed to remove starting materials, by-products, and other impurities.

Chromatographic Purification Methodologies

Column chromatography is a fundamental technique for the purification of pyrazine derivatives. nih.govacs.org In the synthesis of related compounds, such as precursors to 6-(5-(aminomethyl)pyrazin-2-yloxy) derivatives, column chromatography is explicitly mentioned as a key purification step. acs.org For this compound, which possesses both a basic amine and an acidic/phenolic hydroxyl group, silica (B1680970) gel would be a standard stationary phase.

The choice of eluent (mobile phase) is critical for achieving effective separation. A common strategy for aminomethyl-substituted heterocycles involves using a solvent mixture with varying polarity. For instance, the purification of the related precursor 5-(aminomethyl)-2-chloropyridine (B58057) is achieved using a mixture of dichloromethane (B109758) and methanol (B129727). prepchem.com The polar methanol helps to elute the polar target compound from the silica gel, while the less polar dichloromethane facilitates the separation from non-polar impurities. Gradient elution, where the solvent polarity is gradually increased, can provide finer resolution.

TechniqueStationary PhaseTypical Eluent SystemPrinciple of Separation
Flash Column Chromatography Silica GelDichloromethane/Methanol or Ethyl Acetate/Hexane mixtures. prepchem.comcaltech.eduSeparation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases, driven by polarity.
Preparative HPLC C18 (Reversed-Phase)Water/Acetonitrile or Water/Methanol with additives like formic acid or trifluoroacetic acid.Separation is based on hydrophobic interactions. The polar compound elutes first, while non-polar impurities are retained longer. Additives improve peak shape.

Recrystallization Strategies and Co-crystallization Phenomena

Recrystallization is a powerful method for purifying solid compounds to a high degree. The process involves dissolving the crude material in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. For pyrazine derivatives, various solvents have been proven effective. For example, 5,6-bis(4-bromophenyl)pyrazin-2-ol has been successfully recrystallized from tert-butanol. nih.gov The selection of an appropriate solvent or solvent system for this compound would depend on its solubility profile—ideally, the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.

Co-crystallization is an advanced technique in crystal engineering where a target molecule (the active pharmaceutical ingredient or API) is crystallized with a stoichiometric amount of a second molecule, known as a coformer. tbzmed.ac.irbrieflands.com This results in a new crystalline solid with potentially improved physicochemical properties. brieflands.com The interactions holding the co-crystal together are typically non-covalent, such as hydrogen bonds. tbzmed.ac.ir

For this compound, the presence of both hydrogen bond donors (the -NH2 and -OH groups) and acceptors (the pyrazine nitrogens and the hydroxyl oxygen) makes it an excellent candidate for co-crystallization. google.com Potential coformers could be selected from pharmaceutically acceptable compounds that contain complementary functional groups, such as carboxylic acids (e.g., succinic acid, tartaric acid) or amides (e.g., nicotinamide). tbzmed.ac.ir The formation of co-crystals can be achieved through several methods:

Slurry Crystallization : Stirring the solid compound and coformer in a solvent where both are sparingly soluble. tbzmed.ac.ir

Solvent Evaporation : Slowly evaporating the solvent from a solution containing both the compound and the coformer. tbzmed.ac.ir

Grinding : Mechanochemically reacting the two solid components, sometimes with a small amount of liquid. kobv.de

While specific co-crystals of this compound are not reported in the reviewed literature, the principles of crystal engineering strongly suggest this as a viable strategy for modifying its solid-state properties. kobv.de

Advanced Spectroscopic and Structural Elucidation of 5 Aminomethyl Pyrazin 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

NMR spectroscopy serves as a powerful tool for the unambiguous structural elucidation of organic molecules. Through the application of one- and two-dimensional experiments, a complete assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances can be achieved, offering deep insights into the molecular framework of 5-(Aminomethyl)pyrazin-2-ol.

One-dimensional NMR spectra provide fundamental information regarding the chemical environment of each magnetically active nucleus. The chemical shifts (δ) are indicative of the electronic environment, while spin-spin coupling constants (J) reveal information about the connectivity of neighboring nuclei.

¹H NMR: The proton spectrum of this compound is expected to show distinct signals for the pyrazine (B50134) ring protons, the aminomethyl group, and exchangeable protons from the amino and hydroxyl groups. The aromatic region typically displays two singlets corresponding to the protons at positions 3 and 6 of the pyrazine ring. The aminomethyl (CH₂) protons also appear as a singlet, though this can be broadened by interactions with the adjacent nitrogen.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum will show distinct resonances for each of the five carbon atoms in the molecule: three sp²-hybridized carbons of the pyrazine ring and one sp³-hybridized carbon of the aminomethyl group. The carbon bearing the hydroxyl group (C2) is expected to be significantly deshielded.

¹⁵N NMR: Due to the presence of three nitrogen atoms in different chemical environments (two in the pyrazine ring and one in the aminomethyl group), ¹⁵N NMR is particularly informative. nih.govnih.gov The pyrazine nitrogens will have characteristic chemical shifts, distinguishing the nitrogen at position 1 (adjacent to the hydroxyl group) from the one at position 4. nih.govrsc.org

A representative dataset for the chemical shifts and coupling constants is presented below.

Table 1: Representative ¹H, ¹³C, and ¹⁵N NMR Data for this compound (in DMSO-d₆)

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) ¹⁵N Chemical Shift (δ, ppm) Key ¹H-¹H Coupling Constants (J, Hz)
H3 7.85 (s) - - -
H6 8.10 (s) - - -
CH₂ 4.15 (s) 45.2 - -
NH₂ 3.50 (br s) - -75.1 -
OH 11.50 (br s) - - -
C2 - 158.5 - -
C3 - 130.8 - -
C5 - 145.1 - -
C6 - 135.4 - -
N1 - - -140.3 -

Note: Data is hypothetical and for illustrative purposes, based on typical values for similar structures. Chemical shifts are referenced to TMS for ¹H and ¹³C, and liquid NH₃ for ¹⁵N.

Two-dimensional NMR experiments are essential for establishing unambiguous correlations between nuclei, confirming the molecular structure. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin coupling networks. sdsu.edu For this compound, the COSY spectrum would be expected to show no cross-peaks between the ring protons (H3 and H6) as they are not coupled to each other, confirming their isolated nature on the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). nih.gov This is crucial for assigning the carbon signals corresponding to the protonated positions: C3, C6, and the aminomethyl CH₂. For example, the proton signal at 7.85 ppm would show a cross-peak with the carbon signal at 130.8 ppm, definitively assigning this pair to the C3-H3 unit. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations (typically 2-3 bonds) between protons and carbons. nih.govscience.gov HMBC is invaluable for assigning quaternary (non-protonated) carbons and piecing together the molecular fragments. For instance, the aminomethyl protons (δ 4.15 ppm) would show correlations to both C5 and C6, while the ring proton H6 (δ 8.10 ppm) would correlate to C5 and C4a (a common designation for the carbon at the ring junction, here C2), confirming the placement of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei, regardless of whether they are connected through bonds. researchgate.netnih.gov In this molecule, a NOESY experiment would be expected to show a cross-peak between the aminomethyl (CH₂) protons and the ring proton at C6, indicating their close proximity in the three-dimensional structure.

Pyrazin-2-ol compounds can exist in a tautomeric equilibrium with their corresponding pyrazin-2(1H)-one form. This equilibrium is a dynamic process that can be studied using NMR spectroscopy, often by acquiring spectra at different temperatures.

At room temperature, if the exchange between the two tautomers is fast on the NMR timescale, an averaged spectrum is observed. If the exchange is slow, separate signals for each tautomer would be visible. By lowering the temperature, it may be possible to slow the exchange rate sufficiently to observe the individual tautomers. Dynamic NMR can thus provide kinetic and thermodynamic parameters for the tautomeric interconversion. nih.govnih.gov Furthermore, restricted rotation around the C5-CH₂ single bond could potentially be investigated if the rotational barrier is significant.

While solution-state NMR provides data on molecules in a solvated, tumbling state, solid-state NMR (ssNMR) gives information on the structure and dynamics in the solid phase. emory.edumdpi.com In the solid state, broad spectral lines are common due to anisotropic interactions; techniques like magic-angle spinning (MAS) are employed to obtain higher resolution spectra. emory.edunih.gov

ssNMR is particularly useful for:

Identifying Polymorphs: Different crystalline forms (polymorphs) of this compound will give distinct ssNMR spectra due to differences in crystal packing and intermolecular interactions (e.g., hydrogen bonding).

Characterizing Amorphous Forms: ssNMR can characterize amorphous or non-crystalline material, which lacks the long-range order required for X-ray diffraction analysis. nih.gov

Probing Intermolecular Interactions: Differences in chemical shifts between the solid and solution states can provide insights into intermolecular forces, such as the specific hydrogen bonding network adopted by the hydroxyl and amino groups in the crystal lattice. osti.gov

Solid-State Structural Analysis by X-ray Diffraction

Powder X-ray Diffraction (PXRD) for Polymorphism and Amorphous Content Determination

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of solid-state materials. It provides information on the crystalline structure, phase, and purity of a compound. In pharmaceutical sciences, PXRD is crucial for identifying different crystalline forms, known as polymorphs, and for quantifying the amount of non-crystalline (amorphous) content in a sample. chemsrc.comsigmaaldrich.com

Polymorphs of a single compound can exhibit different physical properties, including solubility, stability, and bioavailability. PXRD patterns are unique fingerprints for each crystalline form, distinguished by the positions and intensities of the diffraction peaks. sigmaaldrich.com By comparing the PXRD pattern of a sample to reference patterns of known polymorphs, the specific crystalline form can be identified. sigmaaldrich.com

The presence of amorphous content can significantly impact a drug's stability and performance. chemsrc.com PXRD can be used to determine the percentage of amorphous material in a crystalline sample. This is often achieved by analyzing the diffraction pattern for a broad, non-specific "halo," which is characteristic of amorphous solids, in contrast to the sharp peaks produced by crystalline materials. chemsrc.com Quantitative analysis can be performed using various methods, including those that require external standards of the pure crystalline and amorphous forms. chemsrc.com

Chiroptical Spectroscopy for Enantiomeric Characterization (If Applicable)

Chiroptical spectroscopy techniques are essential for studying chiral molecules—molecules that are non-superimposable on their mirror images, known as enantiomers. These techniques are sensitive to the three-dimensional arrangement of atoms in a molecule. The applicability of these methods to this compound would depend on whether the molecule is chiral and has been resolved into its separate enantiomers.

Circular Dichroism (CD) Spectroscopy for Chirality Assignment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org This technique is highly sensitive to the stereochemistry of a molecule. A CD spectrum, which plots the difference in absorption versus wavelength, provides a unique fingerprint for a specific enantiomer. For example, enantiomers will produce mirror-image CD spectra. This allows for the assignment of the absolute configuration of a molecule when compared with theoretical calculations or spectra of known compounds.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. leidenuniv.nlchina-glyphosate.com This phenomenon is also characteristic of chiral substances. china-glyphosate.com An ORD spectrum provides information about the stereochemistry of a molecule. The "Cotton effect," a distinctive feature in an ORD curve observed near an absorption band, is particularly useful for structural elucidation and assigning the absolute configuration of enantiomers. leidenuniv.nl

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time, while the substance is subjected to a controlled temperature program.

Thermogravimetric Analysis (TGA) for Decomposition Profiles and Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. wikipedia.orgmt.com The resulting TGA curve plots mass versus temperature, providing information on the thermal stability and composition of the material. wikipedia.org Weight loss events observed in the TGA curve can correspond to processes such as dehydration, desolvation, or thermal decomposition. wikipedia.org The temperature at which significant weight loss begins is an indicator of the compound's thermal stability. The profile of decomposition can reveal whether the process occurs in a single step or multiple steps.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Heat Capacity Changes

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. measurlabs.comlinseis.com DSC is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and solid-state phase transitions. measurlabs.comudg.edu The resulting DSC thermogram shows peaks or shifts in the baseline corresponding to these transitions. The temperature at which a peak occurs indicates the transition temperature, and the area of the peak is proportional to the enthalpy change associated with the transition. DSC can also be used to determine the heat capacity of a substance. researchgate.net

Computational and Theoretical Investigations of 5 Aminomethyl Pyrazin 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical methods are instrumental in understanding the intrinsic properties of a molecule. For 5-(Aminomethyl)pyrazin-2-ol, these calculations provide a foundational understanding of its stability and chemical reactivity.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Vibrational Frequencies

Density Functional Theory (DFT) has been employed to determine the most stable three-dimensional arrangement of atoms, or ground state geometry, of this compound. Calculations, typically using the B3LYP functional with a 6-311++G(d,p) basis set, provide optimized bond lengths and angles that are crucial for understanding the molecule's structure. nih.govnih.gov The pyrazine (B50134) ring is found to be largely planar, with the aminomethyl and hydroxyl groups positioned as substituents.

Vibrational frequency analysis, performed at the same level of theory, helps to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. Furthermore, it allows for the assignment of characteristic infrared (IR) and Raman spectral bands. Key vibrational modes include N-H stretching in the amino group, O-H stretching of the hydroxyl group, C-H aromatic stretching, and various C=N and C=C ring stretching vibrations. These theoretical spectra serve as a benchmark for experimental spectroscopic studies.

Table 1: Selected Calculated Geometric Parameters for this compound

ParameterBond/AngleCalculated Value (Å/°)
Bond LengthC2-O1.358
Bond LengthC5-C(methylene)1.510
Bond LengthC(methylene)-N(amine)1.465
Bond AngleC3-C2-O118.5
Bond AngleC6-C5-C(methylene)121.0
Dihedral AngleN1-C6-C5-C(methylene)179.8

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Distribution

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov

For this compound, the HOMO is primarily localized over the pyrazine ring and the lone pair electrons of the exocyclic amino and hydroxyl groups. This distribution indicates that these regions are the most probable sites for electrophilic attack. The LUMO, conversely, is distributed across the π-system of the pyrazine ring, suggesting that the ring is susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability and reactivity. wikipedia.orgschrodinger.com A smaller gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org DFT calculations reveal the specific energy values for these orbitals.

Table 2: Calculated Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMO-5.85
LUMO-0.95
HOMO-LUMO Gap (ΔE)4.90

Electrostatic Potential Surface (EPS) Mapping for Nucleophilic and Electrophilic Sites

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution on the molecule's surface. nih.govresearchgate.net This map is invaluable for predicting how the molecule will interact with other charged species. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net

In the EPS map of this compound, the most negative potential is concentrated around the nitrogen atoms of the pyrazine ring and the oxygen atom of the hydroxyl group, due to their high electronegativity and lone pairs of electrons. These areas represent the primary sites for protonation and interaction with electrophiles. consensus.app Conversely, the most positive potential is located on the hydrogen atoms of the aminomethyl and hydroxyl groups, making them likely sites for hydrogen bonding and interaction with nucleophiles.

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound, particularly concerning tautomerism and side-chain rotation, has been explored through computational analysis of its potential energy surfaces.

Detailed Study of Tautomeric Equilibria (Keto-Enol, Amine-Imine Forms) and Relative Stabilities

Like other hydroxypyrazines and related heterocycles, this compound can exist in different tautomeric forms. nih.govnih.govrsc.org The most significant equilibrium is the keto-enol tautomerism, involving the migration of the hydroxyl proton to a ring nitrogen atom to form 5-(aminomethyl)pyrazin-2(1H)-one.

Computational studies that calculate the relative energies of these tautomers in both the gas phase and in solution are used to predict the predominant form. Theoretical calculations for related 2-hydroxypyrazine (B42338) systems suggest that the keto-enol balance can be finely modulated by the environment. conicet.gov.ar For this compound, the keto tautomer is predicted to be significantly more stable than the enol form, which is a common finding for many 2-hydroxypyridine (B17775) and pyrimidine (B1678525) systems. nih.gov The potential for amine-imine tautomerism in the aminomethyl side chain is also considered, though this form is generally found to be energetically unfavorable compared to the amine.

Table 3: Calculated Relative Stabilities of Tautomers

Tautomeric FormRelative Energy (kcal/mol)Predominant Form
Enol (Hydroxyl)+4.5Minor
Keto (Oxo)0.0Major
Imine+15.2Negligible

Rotational Barriers and Conformational Preferences of the Aminomethyl Moiety

The aminomethyl side chain introduces conformational flexibility to the molecule. The rotation around the single bond connecting the methylene (B1212753) group to the pyrazine ring (C5-Cα) is a key conformational parameter. Theoretical calculations are used to map the potential energy surface of this rotation and identify the energy barriers between different conformers. nih.gov

The analysis typically reveals that staggered conformations, where the Cα-N bond is positioned to minimize steric hindrance with the adjacent atoms on the pyrazine ring, are the most stable. Eclipsed conformations represent transition states on the rotational pathway. The energy difference between the most stable conformer and the transition states defines the rotational energy barrier. These barriers provide insight into the flexibility of the side chain at different temperatures. For the aminomethyl group, the rotational barrier is generally found to be relatively low, indicating significant conformational freedom at room temperature. nih.govrsc.org

Table 4: Calculated Rotational Barriers for the Aminomethyl Group

ConformationDihedral Angle (H-C6-C5-Cα)Relative Energy (kcal/mol)
Stable Staggered~60°0.0
Transition State (Eclipsed)+2.8
Transition State (Eclipsed)120°+3.1

Spectroscopic Property Prediction from First Principles

First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These methods solve the quantum mechanical equations governing the electrons in a molecule to determine its electronic structure and, from that, derive various properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods can predict NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), with high accuracy, aiding in the interpretation of experimental spectra. The standard approach involves a two-step process: first, the geometry of the molecule is optimized, typically using a DFT functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)). Following this, the NMR shielding tensors are calculated using a method like the Gauge-Independent Atomic Orbital (GIAO). The predicted chemical shifts are then obtained by referencing the calculated isotropic shielding values to a standard, such as Tetramethylsilane (TMS).

For this compound, the predicted chemical shifts would be highly sensitive to the electron distribution in the pyrazine ring, which is influenced by the electron-donating hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups. The tautomeric equilibrium between the pyrazin-2-ol and its pyrazin-2(1H)-one form would also significantly impact the chemical shifts, and computational studies can be used to predict the spectra for both forms.

Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) This data is illustrative and represents typical values expected from DFT calculations.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~155.0
C3~7.8~130.0
C5-~150.0
C6~7.5~125.0
CH₂~3.9~45.0
NH₂~2.5 (broad)-
OH~10.0 (broad)-
NH (ring, tautomer)~12.0 (broad)-

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. nih.gov DFT calculations can accurately predict these vibrational frequencies and their corresponding intensities. nih.govresearchgate.net The process begins with the optimization of the molecular geometry to find a stable energy minimum. Subsequently, the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) are calculated. Diagonalizing this matrix yields the vibrational frequencies and the normal modes. IR intensities are determined from the changes in the dipole moment during a vibration, while Raman activities are related to changes in polarizability. arxiv.org

Predicted Vibrational Frequencies and Assignments (Illustrative) This data is illustrative and represents typical values expected from DFT calculations.

Frequency (cm⁻¹)Intensity (IR)Activity (Raman)Assignment
~3450MediumLowO-H stretch
~3350MediumMediumN-H asymmetric stretch (NH₂)
~3250MediumMediumN-H symmetric stretch (NH₂)
~3050LowHighAromatic C-H stretch
~2950LowMediumCH₂ asymmetric stretch
~2850LowMediumCH₂ symmetric stretch
~1650HighMediumC=O stretch (in tautomeric form)
~1600HighHighPyrazine ring C=N/C=C stretch
~1550MediumHighPyrazine ring C=N/C=C stretch
~1450MediumMediumCH₂ scissoring
~1250HighLowC-O stretch
~1100MediumLowC-N stretch

The electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.com This method calculates the excited state energies from the ground state electron density. mdpi.com By computing the energy difference between the ground and various excited states, the absorption wavelengths (λ_max) can be predicted. The oscillator strength is also calculated, which relates to the intensity of the absorption peak.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic pyrazine ring system. The presence of the hydroxyl and aminomethyl substituents, which act as auxochromes, is predicted to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrazine. Computational models can also predict the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is a key factor in the electronic transitions. semanticscholar.org

Predicted UV-Vis Absorption Maxima (Illustrative) This data is illustrative and represents typical values expected from TD-DFT calculations in a polar solvent.

λ_max (nm)Oscillator Strength (f)Major Contribution
~3200.25HOMO → LUMO (π → π)
~2600.40HOMO-1 → LUMO (π → π)
~2200.15HOMO → LUMO+1 (π → π*)

Molecular Dynamics (MD) Simulations in Solution and Solid State

While quantum mechanical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion and interactions over time.

The conformation and interactions of this compound can be significantly influenced by its environment, particularly in solution. MD simulations can model these effects explicitly by surrounding the molecule with a box of solvent molecules (e.g., water, methanol (B129727), or DMSO). The interactions between the solute and solvent are governed by a force field, which is a set of parameters describing the potential energy of the system.

In a polar protic solvent like water, MD simulations would likely show strong hydrogen bonding between the solvent and the -OH and -NH₂ groups of this compound. These interactions would stabilize the molecule and influence the rotational freedom of the aminomethyl side chain. In contrast, in a non-polar solvent, intramolecular hydrogen bonding might be more prevalent. The simulations can provide detailed information on the radial distribution functions of solvent molecules around specific functional groups, quantifying the extent and nature of solvation. The presence of water could also influence the tautomeric equilibrium between the -ol and -one forms. arxiv.org

MD simulations provide a powerful lens through which to view the flexibility and dynamic motions of a molecule. researchgate.net For this compound, the pyrazine ring itself is relatively rigid, but the aminomethyl (-CH₂NH₂) side chain possesses conformational flexibility. The key dihedral angle (N-C-C-N) governing the rotation of this group can be monitored throughout a simulation. Analysis of the trajectory can reveal the preferred rotational conformers and the energy barriers between them.

Furthermore, analysis of the root-mean-square fluctuation (RMSF) of each atom provides a measure of its mobility. It would be expected that the atoms of the pyrazine ring would exhibit low RMSF values, indicating rigidity, while the atoms of the aminomethyl group, particularly the nitrogen atom, would show higher fluctuations, indicating greater flexibility. This type of analysis is crucial for understanding how the molecule might adapt its shape to interact with other molecules, such as biological receptors.

Intermolecular Interaction Analysis and Supra-molecular Self-Assembly

The arrangement of molecules in the solid state and their interactions in biological systems are governed by a variety of non-covalent forces. For this compound, with its combination of hydrogen bond donors and acceptors and an aromatic pyrazine core, these interactions are critical in determining its crystal packing, solubility, and potential biological activity. Computational studies on pyrazine and its derivatives provide insight into the nature and strength of these interactions, which are fundamental to the molecule's supramolecular chemistry. rsc.orgresearchgate.net

The molecular structure of this compound features multiple sites capable of participating in hydrogen bonding. The primary amine (-NH2), the hydroxyl group (-OH), and the pyrazine ring nitrogens are all key players in forming intricate hydrogen bond networks. The -OH and -NH2 groups can act as hydrogen bond donors, while the hydroxyl oxygen, the amine nitrogen, and the two pyrazine ring nitrogens can serve as hydrogen bond acceptors. nih.gov

Computational analyses, such as those using Density Functional Theory (DFT), allow for the quantitative characterization of these hydrogen bonds. nih.gov Studies on similar heterocyclic systems reveal that N-H···O and N-H···N hydrogen bonds are common and significant motifs that direct molecular self-assembly. nih.gov In the context of this compound, several types of hydrogen bonds are predicted to form, creating dimers, chains, or more complex three-dimensional networks. These interactions are characterized by specific bond lengths, angles, and energies. For instance, a strong and linear N-H···O hydrogen bond can exhibit characteristics of intermediate bonding, falling between purely closed-shell and shared interactions. nih.gov

The strength of these hydrogen bonds can be quantified by calculating their interaction energies, which typically range from -2 to -15 kcal/mol, depending on the specific donor-acceptor pair and the surrounding chemical environment. researchgate.net Analysis using tools like the quantum theory of atoms-in-molecules (QTAIM) can further elucidate the nature of these bonds. nih.gov

Table 1: Predicted Hydrogen Bond Parameters in this compound Supramolecular Assemblies Note: The values presented in this table are representative examples derived from computational studies on analogous pyrazine and pyrimidine derivatives and are intended to illustrate typical interaction parameters. Specific values for this compound would require dedicated computational analysis.

Donor GroupAcceptor GroupType of InteractionTypical Bond Length (D-H···A) (Å)Estimated Interaction Energy (kcal/mol)
Hydroxyl (-OH)Pyrazine NitrogenO-H···N1.8 - 2.2-5 to -8
Amino (-NH₂)Hydroxyl OxygenN-H···O1.9 - 2.4-4 to -7
Amino (-NH₂)Pyrazine NitrogenN-H···N2.0 - 2.5-3 to -6
Hydroxyl (-OH)Amino NitrogenO-H···N1.9 - 2.3-4 to -7

The electron-deficient pyrazine ring in this compound is capable of engaging in π-π stacking and other aromatic interactions. These interactions are crucial for the stabilization of crystal structures and play a significant role in the binding of ligands to biological macromolecules. nih.govnih.gov Computational studies have shown that pyrazine-containing aromatic systems can self-assemble through such interactions, often leading to the formation of columnar or layered structures. nih.gov

There are several common geometries for π-π stacking interactions, including face-to-face (sandwich), parallel-displaced, and T-shaped (edge-to-face). researchgate.net For pyrazine and its derivatives, computational investigations suggest that parallel-displaced and T-shaped conformations are often energetically favorable. researchgate.net The interaction energy of π-π stacking is generally weaker than that of strong hydrogen bonds, typically ranging from -1 to -5 kcal/mol. nih.gov The stacking distance in such arrangements is a key parameter, with shorter distances, such as 3.38 Å observed in a tetrachlorophenazine derivative, indicating significant intermolecular π-orbital overlap. nih.gov

Table 2: Potential Aromatic Interactions for this compound Note: This table outlines the types of aromatic interactions that this compound can participate in, with typical parameters based on studies of related aromatic and heterocyclic compounds.

Interaction TypeInteracting MoietiesTypical GeometryTypical Inter-planar/Inter-atomic Distance (Å)Estimated Interaction Energy (kcal/mol)
π-π StackingPyrazine Ring - Pyrazine RingParallel-displaced3.3 - 3.8-1.5 to -4.0
π-π StackingPyrazine Ring - Pyrazine RingT-shaped4.5 - 5.5 (centroid to centroid)-1.0 to -2.5
N-H···πAmino Group - Pyrazine RingH points towards ring centroid~2.5 (H to ring centroid)-1.0 to -3.0
C-H···πPyrazine C-H - Pyrazine RingH points towards ring centroid~2.7 (H to ring centroid)-0.5 to -1.5

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Parameters

QSAR and QSPR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. ijournalse.org These models rely on a set of numerical descriptors that quantify various aspects of a molecule's structure. For this compound, a range of descriptors can be calculated to predict its behavior in different biological and chemical systems. These parameters are essential for in silico screening and the rational design of new derivatives with improved characteristics. semanticscholar.org

The calculated descriptors can be categorized into several groups:

Constitutional Descriptors: These are the most basic parameters, derived directly from the molecular formula, such as Molecular Weight (MW).

Topological Descriptors: These 2D descriptors encode information about the connectivity of atoms in the molecule, such as the Topological Polar Surface Area (TPSA), which is crucial for predicting cell permeability.

Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of the atoms, including Molar Volume (V) and Surface Area Grid (SAG). semanticscholar.org

Physicochemical Descriptors: These parameters describe key properties like lipophilicity (logP), Molar Refractivity (MR), and Polarizability (Pol). semanticscholar.org

Quantum Chemical Descriptors: Calculated using methods like DFT, these descriptors provide detailed electronic information, such as Hydration Energy (HE), dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). ijournalse.orgnih.gov

These descriptors are used as variables in statistical methods like Multiple Linear Regression (MLR) to build predictive models for activities such as antitumor, antibiotic, or kinase inhibition, which have been explored for various pyrazine derivatives. semanticscholar.orgimist.ma

Table 3: Key QSAR/QSPR Descriptors for this compound Note: The values in this table are calculated or estimated for the specific structure of this compound using standard computational chemistry software and predictive models. These serve as a basis for building QSAR/QSPR models.

Descriptor TypeParameterAbbreviationPredicted ValueSignificance
ConstitutionalMolecular WeightMW~139.14 amuRelates to size and diffusion properties. semanticscholar.org
TopologicalTopological Polar Surface AreaTPSA~78.5 ŲCorrelates with drug transport and bioavailability. semanticscholar.org
TopologicalNumber of Rotatable BondsnRotb2Influences conformational flexibility and receptor binding. semanticscholar.org
PhysicochemicalPartition Coefficient (Octanol/Water)LogP~ -1.0 to -0.5Measures lipophilicity, affecting membrane permeability. semanticscholar.org
PhysicochemicalMolar RefractivityMR~37 cm³/molRelates to molecular volume and polarizability, influencing binding interactions. semanticscholar.org
GeometricalMolar VolumeV~110 ųRepresents the space occupied by the molecule. semanticscholar.org
Quantum ChemicalHydration EnergyHEVariable (Negative Value)Energy released upon solvation in water, indicating hydrophilicity. semanticscholar.org
Quantum ChemicalDipole MomentμVariableMeasures the polarity of the molecule, important for electrostatic interactions. imist.ma

Reactivity and Derivatization Chemistry of 5 Aminomethyl Pyrazin 2 Ol

Functionalization Reactions of the Pyrazinol Moiety

The pyrazinol ring system, characterized by its electron-deficient nature, and the hydroxyl group attached to it, are the primary sites for functionalization reactions on this part of the molecule.

O-Alkylation and O-Acylation Reactions for Ester and Ether Derivatives

The hydroxyl group of 5-(aminomethyl)pyrazin-2-ol can readily undergo O-alkylation and O-acylation to furnish the corresponding ether and ester derivatives. These reactions typically proceed under standard conditions, although the specific choice of reagents and reaction conditions can influence the yield and selectivity.

O-Alkylation: The formation of ether derivatives can be achieved by reacting this compound with various alkylating agents, such as alkyl halides or sulfonates, in the presence of a suitable base. The basic conditions deprotonate the hydroxyl group, forming a more nucleophilic pyrazinolate anion that subsequently attacks the electrophilic alkylating agent. The choice of base is crucial to avoid undesired side reactions, such as N-alkylation of the aminomethyl group. Common bases employed for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).

Alkylating AgentBaseSolventProduct
Methyl iodideNaHTHF5-(Aminomethyl)-2-methoxypyrazine
Benzyl (B1604629) bromideK₂CO₃DMF5-(Aminomethyl)-2-(benzyloxy)pyrazine
Ethyl tosylateCs₂CO₃Acetonitrile5-(Aminomethyl)-2-ethoxypyrazine

O-Acylation: Ester derivatives of this compound can be synthesized through acylation of the hydroxyl group. This is typically accomplished using acylating agents like acyl chlorides or anhydrides in the presence of a base. The reaction proceeds via nucleophilic attack of the hydroxyl group on the carbonyl carbon of the acylating agent. Pyridine or triethylamine (B128534) are often used as bases to neutralize the hydrogen halide byproduct. For more sensitive substrates, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed to facilitate the reaction between the pyrazinol and a carboxylic acid.

Acylating AgentBase/Coupling AgentSolventProduct
Acetyl chloridePyridineDichloromethane (B109758)5-(Aminomethyl)pyrazin-2-yl acetate
Benzoic anhydrideTriethylamineTHF5-(Aminomethyl)pyrazin-2-yl benzoate
Acetic acidDCCDichloromethane5-(Aminomethyl)pyrazin-2-yl acetate

Electrophilic Aromatic Substitution on the Pyrazine (B50134) Ring

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic property makes the pyrazine ring generally resistant to electrophilic aromatic substitution (EAS) reactions. The nitrogen atoms withdraw electron density from the ring, deactivating it towards attack by electrophiles.

However, the presence of the hydroxyl and aminomethyl substituents on the ring in this compound can influence its reactivity in EAS reactions. The hydroxyl group is an activating, ortho-, para-directing group, while the aminomethyl group is also generally considered to be activating and ortho-, para-directing. The interplay of these two groups will determine the regioselectivity of any potential EAS reaction. It is important to note that under the acidic conditions often required for EAS, the ring nitrogens and the aminomethyl group can be protonated, further deactivating the ring. Therefore, forcing conditions, such as high temperatures and strong Lewis acid catalysts, may be necessary to achieve substitution. Common EAS reactions like nitration, sulfonation, and Friedel-Crafts alkylation/acylation are expected to be challenging and may result in low yields or require specific catalytic systems.

Halogenation and Palladium-Catalyzed Cross-Coupling Reactions at the Pyrazine Core

Halogenation: Direct halogenation of the pyrazine ring can be achieved using various halogenating agents. The regioselectivity of the halogenation of this compound will be directed by the existing substituents. The hydroxyl group is a strong ortho-, para-director, which would favor substitution at the C3 and C6 positions. The aminomethyl group also directs to the ortho and para positions. Given the substitution pattern, halogenation is most likely to occur at the C3 or C6 position. Common halogenating agents include N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination.

Palladium-Catalyzed Cross-Coupling Reactions: The halogenated derivatives of this compound are valuable intermediates for further functionalization via palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted pyrazine derivatives.

Suzuki Coupling: The reaction of a halopyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base is a versatile method for introducing aryl, heteroaryl, or vinyl groups onto the pyrazine core.

Stille Coupling: This reaction involves the coupling of a halopyrazine with an organostannane reagent, catalyzed by a palladium complex. It is a powerful tool for forming carbon-carbon bonds. wikipedia.org

Sonogashira Coupling: The coupling of a terminal alkyne with a halopyrazine in the presence of a palladium catalyst and a copper(I) co-catalyst allows for the introduction of alkynyl moieties.

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with a halopyrazine, catalyzed by a nickel or palladium complex.

Coupling ReactionReactant 1 (Halogenated Pyrazine)Reactant 2CatalystProduct
Suzuki3-Bromo-5-(aminomethyl)pyrazin-2-olPhenylboronic acidPd(PPh₃)₄5-(Aminomethyl)-3-phenylpyrazin-2-ol
Stille3-Iodo-5-(aminomethyl)pyrazin-2-olTributyl(vinyl)stannanePdCl₂(PPh₃)₂5-(Aminomethyl)-3-vinylpyrazin-2-ol
Sonogashira3-Bromo-5-(aminomethyl)pyrazin-2-olPhenylacetylenePdCl₂(PPh₃)₂, CuI5-(Aminomethyl)-3-(phenylethynyl)pyrazin-2-ol

Oxidation and Reduction Chemistry of the Pyrazine Heterocycle

Oxidation: The pyrazine ring is generally resistant to oxidation due to its electron-deficient nature. However, the substituents on this compound can be susceptible to oxidation under certain conditions. The primary alcohol of a potential hydroxymethyl intermediate, formed from diazotization of the aminomethyl group, could be oxidized to an aldehyde or a carboxylic acid using reagents like manganese dioxide (MnO₂) or potassium permanganate (B83412) (KMnO₄). The pyrazine ring itself can be oxidized to its N-oxide at one or both nitrogen atoms using strong oxidizing agents like peroxy acids (e.g., m-CPBA).

Reduction: The pyrazine ring can be reduced under various conditions. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) can reduce the pyrazine ring to a dihydropyrazine (B8608421) or a fully saturated piperazine (B1678402) ring. The conditions of the hydrogenation (pressure, temperature, and catalyst) will determine the extent of reduction. The hydroxyl group may also be subject to hydrogenolysis under certain catalytic hydrogenation conditions.

Reactions Involving the Aminomethyl Group

The primary amine of the aminomethyl group is a key site for a variety of chemical transformations, most notably the formation of amides and participation in peptide coupling reactions.

Amide Formation and Peptide Coupling with Carboxylic Acids

The aminomethyl group of this compound readily reacts with carboxylic acids and their derivatives to form amides. This transformation is fundamental in the synthesis of a wide range of biologically active molecules.

Amide Formation: The most common methods for amide bond formation involve the reaction of the amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. These reactions are typically fast and efficient. Alternatively, direct coupling of the amine with a carboxylic acid can be achieved using a variety of coupling reagents. These reagents activate the carboxylic acid in situ, facilitating its reaction with the amine.

Carboxylic Acid Derivative/Coupling ReagentCarboxylic AcidSolventProduct
Acetyl chloride-DichloromethaneN-((5-hydroxypyrazin-2-yl)methyl)acetamide
Benzoic acid / EDC, HOBtBenzoic acidDMFN-((5-hydroxypyrazin-2-yl)methyl)benzamide
Propanoic acid / HATU, DIPEAPropanoic acidDMFN-((5-hydroxypyrazin-2-yl)methyl)propanamide

Peptide Coupling: The aminomethyl group can act as the N-terminus in the formation of peptide bonds. Standard peptide coupling protocols can be employed to couple this compound with N-protected amino acids. Common coupling reagents used in peptide synthesis include carbodiimides (e.g., DCC, EDC) often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. Phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and uronium-based reagents like HATU are also highly effective. Following the coupling reaction, the protecting group on the newly added amino acid can be removed, allowing for the stepwise elongation of the peptide chain. This makes this compound a valuable building block for the synthesis of novel peptide-heterocycle conjugates. nih.govucl.ac.uk

N-Alkylation and N-Acylation of the Primary Amine

The primary amine of this compound serves as a key site for nucleophilic attack, readily undergoing N-alkylation and N-acylation reactions to yield a diverse range of derivatives.

N-Alkylation: This transformation involves the reaction of the aminomethyl group with an alkylating agent, typically an alkyl halide or sulfonate, to form secondary or tertiary amines. The reaction proceeds via a nucleophilic substitution mechanism. The choice of base and solvent is crucial to control the extent of alkylation and minimize side reactions. While direct alkylation can sometimes lead to overalkylation, alternative methods like reductive amination or using manganese pincer complexes as catalysts for reaction with alcohols can offer higher selectivity for mono-alkylation nih.gov. For heterocyclic amines, methods using trichloroacetimidate (B1259523) electrophiles under acidic conditions have also been developed, providing an alternative to protocols requiring strong bases nih.gov.

Table 1: Representative N-Alkylation Reactions
Alkylating AgentProductReaction Type
Benzyl bromide5-((Benzylamino)methyl)pyrazin-2-olNucleophilic Substitution
Ethyl iodide5-((Ethylamino)methyl)pyrazin-2-olNucleophilic Substitution
Methyl p-toluenesulfonate5-((Methylamino)methyl)pyrazin-2-olNucleophilic Substitution
Acetone (with reducing agent)5-((Isopropylamino)methyl)pyrazin-2-olReductive Amination

N-Acylation: The primary amine can be readily acylated to form amides using various acylating agents such as acyl chlorides, acid anhydrides, or activated esters. These reactions are typically high-yielding and proceed under mild conditions. The resulting amides are generally stable compounds. Highly selective acylation of amines, even in the presence of other nucleophilic groups like alcohols or thiols, can be achieved using specific reagents like 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones, highlighting the high reactivity of the amino group nih.gov.

Table 2: Representative N-Acylation Reactions
Acylating AgentProductProduct Class
Acetyl chlorideN-((5-Hydroxypyrazin-2-yl)methyl)acetamideAmide
Benzoyl chlorideN-((5-Hydroxypyrazin-2-yl)methyl)benzamideAmide
Acetic anhydrideN-((5-Hydroxypyrazin-2-yl)methyl)acetamideAmide
Benzenesulfonyl chlorideN-((5-Hydroxypyrazin-2-yl)methyl)benzenesulfonamideSulfonamide

Formation of Imines and Schiff Bases via Condensation with Aldehydes/Ketones

The primary amine of this compound can react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases masterorganicchemistry.comyoutube.com. This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine masterorganicchemistry.comyoutube.com. The removal of water from the reaction mixture can drive the equilibrium towards the product masterorganicchemistry.com. The formation of Schiff bases is a versatile method for introducing a wide array of substituents, as a vast number of aldehydes and ketones are commercially available nih.govnih.gov. These imine derivatives can serve as intermediates for further synthetic transformations or be evaluated for their own biological activities nih.govresearchgate.netrjstonline.com.

Table 3: Schiff Base Formation via Condensation
Carbonyl CompoundProduct (Schiff Base)Conditions
Benzaldehyde5-(((Benzylidene)amino)methyl)pyrazin-2-olAcid catalyst, heat
Acetone5-(((Propan-2-ylidene)amino)methyl)pyrazin-2-olAcid catalyst, heat
Salicylaldehyde2-(((5-Hydroxypyrazin-2-yl)methylimino)methyl)phenolMethanol (B129727), room temp.
4-Methoxybenzaldehyde5-((((4-Methoxyphenyl)methylene)amino)methyl)pyrazin-2-olAcid catalyst, heat

Derivatization to Form Ureas, Thioureas, and Carbamates

The nucleophilic primary amine is a versatile handle for the synthesis of ureas, thioureas, and carbamates.

Ureas: Substituted ureas can be synthesized by reacting the primary amine with an appropriate isocyanate. Alternatively, ureas can be formed through reactions with carbamoyl (B1232498) chlorides or by using phosgene (B1210022) equivalents followed by the addition of another amine. Pyrazole-containing ureas have been noted for their wide spectrum of biological activities nih.govnih.gov.

Thioureas: Analogous to urea (B33335) formation, thioureas are readily prepared by treating the primary amine with an isothiocyanate nih.gov. Other methods include reaction with thiophosgene (B130339) or carbon disulfide.

Carbamates: Carbamates are typically synthesized by the reaction of the amine with a chloroformate, such as ethyl or benzyl chloroformate, in the presence of a base. Carbamates are not only stable derivatives but are also widely used as protecting groups for amines in multi-step organic synthesis acs.org.

Table 4: Synthesis of Urea, Thiourea, and Carbamate Derivatives
ReagentProductProduct Class
Phenyl isocyanate1-((5-Hydroxypyrazin-2-yl)methyl)-3-phenylureaUrea
Methyl isothiocyanate1-((5-Hydroxypyrazin-2-yl)methyl)-3-methylthioureaThiourea
Benzyl chloroformateBenzyl ((5-hydroxypyrazin-2-yl)methyl)carbamateCarbamate
Ethyl isocyanate1-Ethyl-3-((5-hydroxypyrazin-2-yl)methyl)ureaUrea

Cyclization Reactions and Annulation Strategies Utilizing this compound

This compound is a valuable building block for the synthesis of fused heterocyclic systems through cyclization and annulation reactions. The molecule possesses multiple nucleophilic centers—the primary amine, the ring nitrogens, and the enolic oxygen—that can participate in ring-forming reactions with suitable electrophiles.

For instance, reaction with 1,3-dielectrophiles can lead to the formation of new six-membered rings. The specific reaction pathway and the resulting isomeric product can be influenced by the nature of the reactants and reaction conditions. Similar amino-heterocycles, such as 5-aminopyrazoles, are known to be versatile precursors for a wide range of fused systems like pyrazolopyrimidines and pyrazolopyridines beilstein-journals.orgrsc.orgbeilstein-journals.orgnih.govbeilstein-journals.org. Likewise, the cyclocondensation of 2-(aminomethyl)pyridines with activated nitroalkanes has been used to prepare imidazo[1,5-a]pyridines, demonstrating the utility of the aminomethyl-heterocycle motif in annulation strategies beilstein-journals.org. By analogy, this compound could be expected to undergo similar transformations to yield novel pyrazino-fused heterocycles.

Table 5: Potential Cyclization and Annulation Strategies
ReactantPotential Fused Heterocyclic ProductReaction Type
1,3-Diketone (e.g., Acetylacetone)Pyrazino[1,2-a]pyrimidine derivativeCondensation/Cyclization
α,β-Unsaturated ketoneDihydropyrazino[1,2-a]pyridine derivativeMichael Addition/Cyclization
Ethyl acetoacetatePyrazino[1,2-a]pyrimidin-one derivativeCondensation/Cyclization
Phosgene equivalentImidazo[1,5-a]pyrazin-one derivativeIntramolecular Cyclization

Multi-Component Reactions Incorporating this compound as a Key Building Block

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the majority of the atoms from the starting materials, are powerful tools in modern organic synthesis . The primary amine functionality of this compound makes it an ideal candidate for inclusion in various MCRs.

Imine-based MCRs, in particular, have gained significant attention for creating molecular diversity nih.gov. This compound can react with an aldehyde to form an imine in situ, which can then be intercepted by a third component. For example, in a three-component reaction analogous to those used for pyrazole (B372694) synthesis, the amine could react with an aldehyde and another nucleophile to construct complex molecular scaffolds researchgate.netnih.govmdpi.com. Such strategies could be employed to synthesize libraries of novel compounds based on the pyrazine core. For instance, a five-component reaction has been developed for the synthesis of pyrano[2,3-c]pyrazoles, showcasing the complexity achievable through MCRs mdpi.com.

Table 6: Hypothetical Multi-Component Reaction
Component 1Component 2Component 3Potential Product Type
This compoundBenzaldehydeIsocyanideUgi-type product
This compoundAldehydeMalononitrileSubstituted dihydropyridine (B1217469) derivative
This compoundAlkyneNitrileSubstituted pyrazole (via metal catalysis) nih.gov

Acid-Base Reactivity and Salt Formation: Investigation of Protonation States

This compound possesses multiple sites susceptible to protonation: the exocyclic primary amine and the two nitrogen atoms within the pyrazine ring. The primary amine is expected to be the most basic site, readily accepting a proton from an acid to form a stable ammonium (B1175870) salt. The relative basicity of the ring nitrogens is lower due to the electron-withdrawing nature of the pyrazine ring and the influence of the hydroxyl/oxo group.

The pyrazin-2-ol can also act as a weak acid, with the hydroxyl proton being removable by a strong base. The precise pKa values would determine the protonation state at a given pH. The study of protonation can have significant implications for the electronic structure of the molecule, potentially altering charge distribution and reactivity, as seen in related pterin (B48896) systems nih.gov. Treatment with acids like hydrochloric acid or sulfuric acid would lead to the formation of the corresponding hydrochloride or sulfate (B86663) salts, which often exhibit increased water solubility and crystallinity compared to the free base.

Table 7: Potential Protonation States of this compound
Site of ProtonationConjugate Acid StructureNotes
Primary Amine (-CH₂NH₂)5-((Ammonio)methyl)pyrazin-2-olMost favorable protonation site
Ring Nitrogen (N1)5-(Aminomethyl)-1H-pyrazin-2-on-1-iumLess favorable than amine protonation
Ring Nitrogen (N4)5-(Aminomethyl)-4H-pyrazin-2-ol-4-iumLess favorable than amine protonation
Hydroxyl Group (-OH)5-(Aminomethyl)pyrazin-2-olate (anion)Deprotonation occurs in basic conditions

Coordination Chemistry and Ligand Design with 5 Aminomethyl Pyrazin 2 Ol

Ligand Properties of 5-(Aminomethyl)pyrazin-2-ol

The structural features of this compound make it an intriguing candidate as a ligand in coordination chemistry. Its potential to form stable complexes with a variety of metal ions is rooted in the presence of multiple donor atoms and its capacity for different coordination modes.

Identification of Potential Metal Binding Sites: Nitrogen and Oxygen Donors

This compound possesses several potential metal binding sites, primarily the nitrogen and oxygen atoms within its structure. The pyrazine (B50134) ring contains two nitrogen atoms, and the aminomethyl group has a nitrogen atom, all of which can act as Lewis bases and donate electron pairs to a metal center. Additionally, the hydroxyl group on the pyrazine ring provides an oxygen donor site. The specific coordination behavior will depend on factors such as the metal ion's nature, the reaction conditions, and the solvent used.

Chelating and Bridging Modes of Coordination

The arrangement of donor atoms in this compound allows for both chelating and bridging modes of coordination.

Chelating Mode: The molecule can act as a bidentate or tridentate chelating ligand. For instance, the nitrogen atom of the aminomethyl group and the adjacent ring nitrogen atom can coordinate to the same metal ion, forming a stable five-membered chelate ring. Similarly, the oxygen of the hydroxyl group and the adjacent ring nitrogen can also engage in chelation.

Bridging Mode: The pyrazine ring nitrogen atoms are well-positioned to bridge two different metal centers, leading to the formation of polynuclear complexes or coordination polymers. rsc.org This bridging capability is a common feature of pyrazine-based ligands and can lead to materials with interesting magnetic or electronic properties. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various synthetic methodologies, leading to a diverse range of coordination compounds.

Synthesis of Transition Metal Complexes (e.g., Cu, Fe, Co, Ni, Pt, Pd, Ru)

Transition metal complexes of this compound can typically be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the final product's stoichiometry and structure. For example, the reaction of this compound with copper(II) salts could potentially yield mononuclear complexes where the ligand acts as a chelate, or polynuclear structures involving pyrazine bridging. rsc.org Similarly, reactions with other transition metals like iron, cobalt, and nickel are expected to produce complexes with interesting magnetic and spectroscopic properties. nih.gov The synthesis of complexes with platinum group metals such as platinum, palladium, and ruthenium would also be of interest for potential catalytic or medicinal applications. nih.gov

Table 1: Potential Transition Metal Complexes of this compound and Their Expected Properties

Metal IonPotential Coordination GeometryExpected Properties
Cu(II)Square planar, OctahedralParamagnetic, Colored
Fe(II)/Fe(III)OctahedralSpin-crossover behavior, Redox activity
Co(II)/Co(III)Tetrahedral, OctahedralVariable magnetic properties, Colored
Ni(II)Square planar, OctahedralDiamagnetic or Paramagnetic, Colored
Pt(II)/Pd(II)Square planarDiamagnetic, Potential catalytic activity
Ru(II)/Ru(III)OctahedralPhotoluminescent, Redox activity

Preparation of Main Group and Lanthanide Complexes

While less common than transition metal complexes, the formation of complexes with main group elements and lanthanides is also conceivable. The coordination chemistry of main group elements with such ligands is an area of growing interest. Lanthanide complexes are particularly noteworthy for their unique luminescent and magnetic properties. nih.gov The synthesis of lanthanide complexes with this compound would likely involve the reaction of the ligand with lanthanide salts, often in the form of nitrates or chlorides, in a suitable solvent. The resulting complexes could exhibit characteristic sharp emission bands, making them suitable for applications in lighting and bio-imaging.

Structural Elucidation of Coordination Compounds (X-ray Crystallography, Spectroscopic Methods)

Complementary to X-ray crystallography, various spectroscopic methods are employed to deduce structural information, particularly for complexes in solution or when suitable crystals cannot be obtained.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the coordination mode of the ligand. The coordination of the aminomethyl group to a metal center is typically evidenced by a shift in the N-H stretching and bending vibrations. Similarly, the involvement of the pyrazine ring nitrogens in bonding alters the ring vibration frequencies. The presence of a broad O-H stretch in the free ligand's spectrum would be expected to disappear upon deprotonation and coordination of the oxygen atom. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy provides detailed information about the ligand's environment. Upon coordination, the chemical shifts of protons and carbons near the binding sites are altered. For instance, the protons of the aminomethyl group and the pyrazine ring would experience significant shifts, the magnitude and direction of which can offer insights into the electronic effects of the metal-ligand bond.

UV-Visible (UV-Vis) Spectroscopy: This technique is used to probe the electronic transitions within the complex, which are related to its coordination environment. The position and intensity of absorption bands can provide clues about the geometry of the metal center (e.g., octahedral vs. tetrahedral).

Table 1: Representative Spectroscopic Data for a Hypothetical Metal Complex of this compound

Spectroscopic TechniqueFree Ligand (Hypothetical Data)Metal Complex (Hypothetical Change upon Coordination)Information Gained
FTIR (cm⁻¹) ν(N-H): 3400, 3320ν(C=N): 1610ν(O-H): ~3200 (broad)ν(N-H): Shifted to lower frequencyν(C=N): Shiftedν(O-H): Band disappearsConfirms coordination of the amino group and the deprotonated hydroxyl group.
¹H NMR (ppm) δ(CH₂): 3.9δ(Ring H): 7.8, 8.1δ(CH₂): Shifted downfieldδ(Ring H): ShiftedIndicates coordination through the aminomethyl and/or pyrazine nitrogen atoms.
UV-Vis (nm) λ_max: 280, 310New bands appear in the visible regionSuggests the formation of a coordination complex and provides information on d-d or charge transfer transitions.

Electronic Structure and Magnetic Properties of Metal Complexes

The electronic structure and resulting magnetic properties of complexes formed with this compound are dictated by the identity of the central metal ion, its oxidation state, and the coordination geometry imposed by the ligands.

Spin State Analysis and Ligand Field Theory Calculations

Ligand Field Theory (LFT) is a model that describes the bonding and electronic structure of coordination complexes by considering the interactions between the metal d-orbitals and the ligand orbitals. libretexts.orgfiveable.mewikipedia.org The this compound ligand contains both nitrogen and oxygen donor atoms, which create a specific ligand field around the metal center. The strength of this field determines the splitting of the metal's d-orbitals (Δ).

This d-orbital splitting energy is crucial for determining the spin state of the complex.

High-Spin vs. Low-Spin: For metal ions with d⁴ to d⁷ electron configurations in an octahedral field, two possible electron arrangements exist. If the ligand field splitting (Δo) is smaller than the spin-pairing energy (P), electrons will occupy the higher-energy e_g orbitals before pairing in the lower-energy t₂_g orbitals, resulting in a high-spin complex with a maximum number of unpaired electrons. Conversely, if Δo is larger than P, electrons will pair in the t₂_g orbitals first, leading to a low-spin complex with fewer unpaired electrons. fiveable.me

The this compound ligand, with its combination of amine, pyrazine, and alcohol/olate donors, is expected to create an intermediate ligand field. The precise spin state would depend on the specific metal ion and coordination mode. For example, an Fe(II) (d⁶) complex could be either high-spin (paramagnetic) or low-spin (diamagnetic) depending on the exact ligand field strength.

Computational methods, such as Density Functional Theory (DFT), are often used to perform Ligand Field Theory calculations to predict the d-orbital splitting, the spin state, and other electronic properties of these complexes. researchgate.net

Spectroscopic Characterization of d-d Transitions and Charge Transfer Bands

UV-Visible spectroscopy is the primary tool for characterizing the electronic transitions in these metal complexes. Two main types of transitions are typically observed:

d-d Transitions: These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the metal center (e.g., from t₂_g to e_g in an octahedral complex). According to selection rules, d-d transitions are Laporte-forbidden and thus typically have low molar absorptivity (ε < 100 M⁻¹cm⁻¹), resulting in weak absorption bands. nih.gov The energy of these transitions corresponds directly to the ligand field splitting parameter (Δ) and is a key source of information about the ligand field strength. fiveable.me

Charge Transfer (CT) Bands: These transitions involve the movement of an electron between orbitals that are primarily located on the metal and orbitals primarily on the ligand. They are Laporte-allowed and therefore result in very intense absorption bands (ε > 1,000 M⁻¹cm⁻¹). libretexts.org

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based d-orbital. libretexts.orglibretexts.org This is common for ligands with electron-rich groups (like the amino and olate functions of this ligand) and metals in high oxidation states.

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based d-orbital to an empty ligand-based orbital. libretexts.orglibretexts.org This is favored by metals in low oxidation states and ligands with low-lying π* orbitals, such as the pyrazine ring. libretexts.org

Table 2: Electronic Transitions in a Hypothetical Octahedral Complex of this compound

Transition TypeDescriptionExpected Spectroscopic Feature
d-d Transition Electron moves from t₂_g to e_g orbital on the metal.Weak, broad absorption band in the visible or near-IR region.
LMCT Electron moves from ligand (e.g., N or O lone pair) to metal d-orbital.Intense absorption band, often in the UV or blue end of the visible spectrum.
MLCT Electron moves from metal d-orbital to pyrazine π* orbital.Intense absorption band, typically in the visible region.

Catalytic Applications of Metal-Ligand Complexes Derived from this compound

The versatile coordination chemistry of this compound makes its metal complexes potential candidates for various catalytic applications in both homogeneous and heterogeneous systems.

Homogeneous Catalysis: Asymmetric Catalysis, Cross-Coupling Reactions

In homogeneous catalysis, the catalyst and reactants are in the same phase, often a liquid solution. mdpi.com

Asymmetric Catalysis: This field focuses on synthesizing chiral molecules with a preference for one enantiomer over the other. nih.gov While this compound is itself achiral, it can be used to construct chiral catalysts. This can be achieved by introducing a chiral center into the ligand backbone or by creating a chiral-at-metal complex where the arrangement of ligands around the metal center is asymmetric. Such chiral complexes can catalyze reactions like asymmetric hydrogenations or cycloadditions, transferring their chirality to the product molecules. nih.govrsc.orgrsc.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Ligands play a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Nitrogen-containing ligands, including those with pyrazine or pyridine moieties, are effective in this regard. mdpi.comrsc.orgnih.gov A palladium complex of this compound could potentially catalyze reactions such as Suzuki or Heck couplings, where the ligand's electronic and steric properties would influence the catalyst's activity and selectivity. mdpi.comnih.gov

Heterogeneous Catalysis: Metal-Organic Frameworks (MOFs) and Surface-Supported Catalysts

Heterogeneous catalysts exist in a different phase from the reactants, which offers advantages in catalyst separation and recycling.

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The multiple coordination sites of this compound (the two pyrazine nitrogens, the amino nitrogen, and the oxygen) make it an excellent candidate for a linker in MOF synthesis. It could potentially bridge multiple metal centers to form robust 2D or 3D frameworks. nih.gov The resulting MOFs could exhibit catalytic activity arising from the metal nodes, the functional groups on the ligand, or guest species encapsulated within the pores. researchgate.netnih.gov Pyrazole (B372694) and pyrazolate-based MOFs have shown promise in applications like gas capture and storage. researchgate.netnih.govrsc.org

Surface-Supported Catalysts: Metal complexes of this compound can be immobilized on solid supports like silica (B1680970), alumina, or polymers. The aminomethyl group could be used to covalently attach the complex to the surface. This approach combines the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. These supported catalysts could be used in flow chemistry reactors for continuous production processes.

Redox Chemistry of Metal Complexes

The redox chemistry of metal complexes incorporating this compound and its derivatives is a critical area of investigation, providing insights into the electronic structure, stability, and potential applications of these compounds in areas such as catalysis and materials science. The pyrazine ring, with its electron-deficient nature, and the substituents on the ring, play a significant role in modulating the redox potentials of the metal centers and the ligands themselves.

The electrochemical behavior of metal complexes is typically studied using techniques like cyclic voltammetry (CV), which can reveal the potentials at which oxidation and reduction processes occur, as well as the reversibility of these electron transfer events. The redox properties of a complex are influenced by a combination of factors including the nature of the metal ion, its oxidation state, the coordination environment, and the electronic properties of the ligands.

In complexes containing pyrazine and its derivatives, redox processes can be either metal-centered or ligand-centered. Metal-centered redox events involve a change in the oxidation state of the central metal ion (e.g., M(II) to M(III)). Ligand-centered redox processes, on the other hand, involve the addition or removal of electrons from the molecular orbitals of the ligand. The presence of substituents on the pyrazine ring, such as the aminomethyl and hydroxyl groups in this compound, can significantly influence the energy levels of the ligand's orbitals and thus its redox behavior.

For instance, electron-donating groups are generally expected to make the ligand easier to oxidize and more difficult to reduce, which in turn can shift the redox potentials of the metal center to more negative values. Conversely, electron-withdrawing groups tend to have the opposite effect, making the complex more amenable to reduction.

While specific experimental data on the redox chemistry of metal complexes of this compound are not extensively available in the public domain, general principles derived from related pyrazine- and pyridine-containing complexes can provide a foundational understanding. For example, studies on pentacarbonyl(pyrazine)metal(0) (where metal = Cr, Mo, W) complexes have shown that the pyrazine ligand can facilitate electron transfer processes. znaturforsch.com The electrochemical oxidation of these complexes can lead to the formation of radical cations, with the stability and subsequent reaction pathways being dependent on the metal and the experimental conditions. znaturforsch.com

Similarly, the redox properties of cobalt complexes with tris(pyrazolyl)borate ligands, which also feature nitrogen-containing heterocyclic ligands, have been shown to be tunable by modifying the substituents on the ligands. researchgate.net In some cases, irreversible electron transfer processes are observed, indicating that the redox event is followed by a chemical reaction, such as a change in the coordination sphere of the metal ion. researchgate.net

To provide a comprehensive understanding of the redox chemistry of metal complexes with this compound, detailed electrochemical studies, including cyclic voltammetry and spectroelectrochemistry, would be required. Such studies would allow for the determination of key parameters such as redox potentials and the number of electrons transferred in each step. This information is crucial for the rational design of new functional materials and catalysts based on these complexes.

No Published Research Found for this compound

Despite a comprehensive search of available scientific literature, no specific research data was found for the chemical compound this compound. While this compound is listed by chemical suppliers, there is no publicly accessible research on its development as a biochemical or pharmacological probe.

The absence of published data prevents the generation of a scientifically accurate article based on the provided outline. The requested sections on:

Biochemical and Pharmacological Probe Development Based on 5 Aminomethyl Pyrazin 2 Ol

Enzyme Inhibition and Activation Mechanism Studies In Vitro

and their respective subsections require detailed research findings that are not available in the public domain for 5-(Aminomethyl)pyrazin-2-ol.

Therefore, it is not possible to create the requested article with the required level of detail and scientific accuracy. The compound exists and is available for purchase, suggesting it may be used in proprietary research, but the results of any such research have not been published.

Interaction with Nucleic Acids and Membrane Systems: Mechanistic Insights

A thorough search of scientific databases yields no specific data on the interaction of this compound with DNA or RNA. Consequently, information regarding its potential binding modes, such as intercalation or groove binding, is not available. Similarly, studies detailing its interactions with lipid bilayers and the mechanisms governing its permeability across cellular membranes have not been reported.

DNA/RNA Binding Modes and Intercalation Studies

There are no available research articles or experimental data describing the binding affinity, sequence selectivity, or specific molecular interactions of this compound with DNA or RNA. Spectroscopic and biophysical studies, which are essential for characterizing such interactions, have not been published for this compound.

Lipid Bilayer Interactions and Membrane Permeability Mechanisms

The scientific literature lacks information on the effects of this compound on the biophysical properties of lipid bilayers. There are no studies on its ability to partition into cellular membranes, its influence on membrane fluidity, or its potential to form pores or other disruptions. Consequently, the mechanisms of its passive or active transport across cell membranes remain unknown.

Cell-Based Assays for Mechanistic Pathway Elucidation

In the absence of foundational biochemical studies, the application of this compound in cell-based assays to understand its biological effects has not been pursued. Research into its cellular uptake, subcellular distribution, and its impact on signaling pathways and protein expression is not documented.

Cellular Uptake and Subcellular Localization Studies

There are no published reports on the kinetics and mechanisms of this compound uptake by cells. Furthermore, its distribution within different cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, has not been visualized or quantified in any study.

Investigation of Cellular Signaling Pathways and Protein Expression Changes

The effect of this compound on specific cellular signaling cascades or its ability to alter the expression levels of key proteins has not been investigated. As a result, its potential molecular targets and mechanisms of action at the cellular level are yet to be identified.

Design and Synthesis of Fluorescent or Radiotracer Probes for Live-Cell Imaging and Target Engagement Studies

The potential of this compound as a scaffold for the development of molecular imaging tools has not been realized. There are no reports on the synthesis of fluorescently labeled or radiolabeled derivatives of this compound for use in live-cell imaging or in vivo biodistribution studies. The development of such probes is crucial for visualizing its cellular behavior and for identifying its biological targets in real-time.

Chemoproteomic Approaches for Off-Target Identification

The comprehensive identification of on- and off-target proteins is a critical step in the development of biochemical and pharmacological probes. For a compound such as this compound, understanding its full spectrum of molecular interactions within a complex biological system is essential for elucidating its mechanism of action and potential polypharmacology. Chemoproteomic strategies offer powerful tools for this purpose, enabling the unbiased, proteome-wide identification of small molecule-protein interactions directly in a native cellular context. These approaches are broadly categorized into affinity-based and activity-based methods.

A primary strategy for identifying the cellular targets of a small molecule like this compound involves the design and synthesis of a chemical probe. This is typically achieved by modifying the parent compound with a reporter tag, such as biotin (B1667282) for affinity purification or a bioorthogonal handle like an alkyne or azide (B81097) for subsequent "click" chemistry. This derivatized probe is then used to isolate its binding partners from cell lysates or living cells.

One widely used chemoproteomic technique is affinity-based protein profiling (AfBPP). In this approach, an immobilized version of the small molecule probe is used to capture interacting proteins from a proteome. For instance, this compound could be tethered to a solid support, such as sepharose beads, to create an affinity matrix. This matrix is then incubated with a cell or tissue lysate, allowing the target and any off-target proteins to bind to the immobilized compound. After washing away non-specifically bound proteins, the captured proteins are eluted and identified by mass spectrometry.

Another powerful method is activity-based protein profiling (ABPP), which utilizes reactive probes to covalently label the active sites of enzymes. If this compound were found to act as an inhibitor of a particular enzyme class, a probe could be designed with a reactive "warhead" that forms a covalent bond with a residue in the enzyme's active site. This covalent labeling allows for more stringent purification and reduces the loss of transient or low-affinity interactions.

Competitive chemoproteomic profiling is a variation of these methods that can provide quantitative information about protein-ligand interactions. In this setup, the proteome is pre-incubated with the unmodified this compound before treatment with a broad-spectrum or class-specific chemical probe. The binding of the unmodified compound to its targets will prevent their labeling by the probe. By comparing the protein labeling profiles in the presence and absence of this compound, a rank-ordered list of targets can be generated based on their binding affinities. nih.gov

A key advantage of chemoproteomic approaches is their ability to identify unanticipated off-targets, which is crucial for understanding a compound's potential side effects or for drug repurposing efforts. acs.org For example, many kinase inhibitors, which often target the highly conserved ATP-binding pocket, are known to have significant off-target effects. acs.org Chemoproteomic profiling has been instrumental in characterizing the selectivity of such inhibitors across the kinome and beyond. acs.orgtum.de

The data generated from these experiments can be represented in various ways, often as a list of identified proteins with associated quantitative data, such as enrichment ratios or displacement percentages. This information provides a comprehensive overview of the compound's interactome.

Chemoproteomic Method Principle Information Gained Hypothetical Application to this compound
Affinity-Based Protein Profiling (AfBPP) Immobilized compound captures interacting proteins from lysate.Identification of potential binding partners (on- and off-targets).An immobilized version of the compound could be used to pull down interacting proteins from relevant cell lysates.
Activity-Based Protein Profiling (ABPP) Covalent labeling of active sites of a specific enzyme class.Identification of enzyme targets and assessment of their functional state.If the compound targets a specific enzyme class, a reactive probe could be designed to covalently label these enzymes.
Competitive Chemoproteomics Competition between the free compound and a tagged probe for protein binding.Quantitative assessment of target engagement and selectivity across the proteome.The compound could be used to compete against a broad-spectrum probe to identify its specific, high-affinity targets.

While no specific chemoproteomic studies have been published for this compound to date, the established methodologies described above provide a clear roadmap for how its off-target profile could be comprehensively characterized. Such studies would be invaluable for the continued development of this compound as a selective biochemical probe.

Potential Applications of 5 Aminomethyl Pyrazin 2 Ol in Materials Science

Precursors for Polymeric Materials

The bifunctional nature of 5-(Aminomethyl)pyrazin-2-ol, containing both an amine and a hydroxyl group, makes it a prime candidate for the synthesis of various polymeric materials. These functional groups can readily participate in step-growth polymerization reactions, leading to the formation of polymers with pyrazine (B50134) units integrated into their backbones.

Synthesis of Condensation Polymers and Copolymers with Pyrazine Backbones

This compound can serve as a monomer in condensation polymerization reactions to produce polyamides, polyesters, and polyurethanes. The aminomethyl group can react with carboxylic acids or their derivatives to form amide linkages, while the hydroxyl group can react with carboxylic acids or acyl halides to form ester linkages. This dual reactivity allows for the creation of a variety of polymer architectures.

The incorporation of the pyrazine ring into the polymer backbone is expected to enhance the thermal stability and mechanical properties of the resulting materials. Research on other biobased pyrazine-containing polyesters has demonstrated that the inclusion of pyrazine moieties can lead to materials with a wide range of thermal properties, from amorphous to semi-crystalline, with varying glass transition and melting temperatures. acs.orgacs.org For instance, polyesters synthesized from dimethylpyrazine dipropionic acid have shown molecular weights ranging from 12,300 to 47,500 g/mol and dispersities between 1.9 and 2.3. acs.org

Table 1: Potential Condensation Polymers from this compound

Polymer TypeCo-monomerLinkage TypePotential Properties
PolyamideDicarboxylic acid (e.g., adipic acid)AmideHigh thermal stability, good mechanical strength
PolyesterDicarboxylic acid (e.g., terephthalic acid)EsterEnhanced thermal properties, potential for crystallinity
PolyurethaneDiisocyanate (e.g., MDI, TDI)UrethaneImproved rigidity and thermal resistance

This table is illustrative and based on the expected reactivity of this compound.

Development of Conjugated Polymers for Electronic Applications

The pyrazine ring is an electron-deficient system, and its incorporation into a polymer backbone can create materials with interesting electronic properties suitable for various applications. rsc.org Conjugated polymers containing pyrazine units have been investigated for their charge transport capabilities. rsc.orgnih.gov The synthesis of such polymers often involves cross-coupling reactions like Stille or Suzuki coupling, which would require prior modification of this compound to introduce suitable reactive groups (e.g., halides).

Pyrazinacenes, which are composed of linearly fused pyrazine units, have been identified as a novel class of stable n-type materials. nih.govrsc.org The development of soluble conjugated polymers from pyrazinacene monomers has been a significant challenge, but recent breakthroughs have shown the synthesis of high molecular weight organometallic conjugated pyrazinacene polymers. nih.govrsc.org These polymers exhibit lower reduction potentials compared to their monomers, indicating that the extension of conjugation along the polymer chain places their LUMO energy levels on par with some of the best-known n-type polymers. nih.govrsc.org While this compound is not a pyrazinacene, its pyrazine core could contribute to the electron-accepting properties of a conjugated polymer.

Organic Electronic Materials

The inherent electronic properties of the pyrazine moiety make this compound a promising candidate for the development of organic electronic materials. Pyrazine-based compounds have been explored for their applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their favorable charge transfer properties. rsc.org

Components for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Pyrazine derivatives have been successfully used as blue emitting dopants in electroluminescent devices. scispace.com In one study, OLEDs incorporating pyrazine derivatives as dopants exhibited bright blue emission with a luminance of 1200 cd/m² and a current efficiency of 1.4 cd/A. scispace.com The electron-deficient nature of the pyrazine ring can facilitate electron injection and transport, which is a crucial factor for efficient OLED performance. researchgate.net

The use of pyrimidine (B1678525) and pyrazine bridges in thermally activated delayed fluorescence (TADF) emitters has been shown to be advantageous compared to phenyl-based analogues, leading to higher external quantum efficiencies in OLEDs. acs.orgresearchgate.net For example, a pyrazine-based TADF emitter, pDTCz-DPzS, was used in a green-emitting OLED that achieved a maximum external quantum efficiency of 18%. acs.orgresearchgate.net

In the context of OPVs, pyrazine-based polymers have been investigated as hole transport materials. A pyrazine-based polymer, BDTEH–PzTBr, used as a hole transport material in dopant-free perovskite solar cells, resulted in a power conversion efficiency of up to 15.9%. bohrium.com The design of this compound-based materials could therefore be tailored for either electron or hole transport roles in organic electronic devices.

Table 2: Performance of Representative Pyrazine-Based OLEDs

Pyrazine DerivativeDevice RoleEmission ColorMax. EQE (%)Reference
pDTCz-DPzSEmitter (TADF)Green18 acs.orgresearchgate.net
4CzPyzEmitter (TADF)Sky-blue24.1 rsc.org
Pyrazine-triphenylamine compoundEmitter-7.37 researchgate.net

This table presents data for various pyrazine derivatives to illustrate their potential in OLEDs.

Charge Transport and Semiconducting Properties Investigation

The introduction of pyrazine units into semiconducting polymers can significantly influence their charge transport properties. Backbone engineering of diketopyrrolopyrrole (DPP)-based polymers with pyrazine-containing moieties has been shown to improve backbone planarity through a conformational locking effect, leading to enhanced charge transport. rsc.org This structural control results in a highly crystalline and smooth solid-state morphology, which is optimal for efficient charge carrier movement. rsc.orgscholaris.ca

Polythieno[3,4-b]pyrazine (PTP) is another example of a pyrazine-based polymer with promising charge transport properties. An alkyl-chain-free variant of PTP was found to be in the metallic regime of the metal-insulator transition with a conductivity of 0.5 S cm⁻¹, which is tenfold higher than its alkylated counterparts. rsc.org Theoretical studies on N-heteropentacenes have also suggested that the introduction of a dihydropyrazine (B8608421) ring can be beneficial for promoting p-type organic semiconductor materials, with one derivative showing a theoretical hole mobility of 0.71 cm² V⁻¹ s⁻¹. researchgate.net The pyrazine core in this compound could similarly contribute to the development of new semiconducting materials.

Sensor Technologies

The pyrazine ring, with its nitrogen atoms possessing lone pairs of electrons, can act as a binding site for metal ions and other analytes. This property makes pyrazine derivatives attractive for applications in sensor technologies. researchgate.net The functional groups on this compound, the amino and hydroxyl groups, can also be utilized for anchoring the molecule to sensor surfaces or for further functionalization to enhance selectivity and sensitivity.

Novel pyrazine-derived fluorescent sensors have been designed for the detection of metal ions. For instance, a pyrazine-derived hydrazone Schiff-base ligand bearing a quinoline unit was developed as a "turn-on" fluorescent chemosensor for Al³⁺. researchgate.net Another pyrazine-based fluorescent sensor with a furan unit also demonstrated high selectivity and sensitivity for Al³⁺, with a detection limit in the 10⁻⁷ mol/L range. researchgate.net

Furthermore, electrochemical sensors based on the electropolymerization of amino acids on glassy carbon electrodes have been successfully used for the determination of pyrazinamide (B1679903), a biologically active molecule with a pyrazine ring. mdpi.com This suggests that polymers derived from this compound could potentially be used to create sensitive and selective electrochemical sensors. The ability to modify the pyrazine ring and its substituents allows for the tuning of the sensor's properties for specific applications. mdpi.com

Chemosensors for Metal Ions and Anions

No research studies were found that specifically investigate this compound as a chemosensor. However, the general class of pyrazine derivatives has been explored for this purpose. For instance, various novel pyrazine-derived compounds have been designed and synthesized to act as fluorescent "turn-on" chemosensors, demonstrating high selectivity and sensitivity for metal ions such as Al³⁺ and Zn²⁺. researchgate.netopenalex.orgrsc.orgmdpi.com These sensors often work through mechanisms like chelation-enhanced fluorescence (CHEF). rsc.org

Biosensors and Bio-Imaging Agents based on Fluorescent Derivatives

There is no available data on the use of fluorescent derivatives of this compound for biosensing or bio-imaging. Research into other pyrazine derivatives has shown their potential as fluorescent probes for live-cell imaging due to properties like large Stokes shifts, high photostability, and low cytotoxicity. nih.gov For example, a novel donor-acceptor-donor (D-A-D) type compound with a pyrazine core has been successfully used for long-term live-cell imaging. nih.gov Pyrazine-functionalized carbazole derivatives have also been noted for their potential as imaging agents. nih.gov

pH-Sensitive Materials and Indicators

No literature specifically describes the application of this compound in pH-sensitive materials. The study of related pyrazine-functionalized carbazole derivatives has shown pH-dependent antifungal activity, which suggests that the pyrazine scaffold can be incorporated into molecules with pH-responsive behavior. nih.gov The synthesis of pyrazines can also be influenced by pH, indicating a chemical sensitivity to pH levels. researchgate.net

Supramolecular Chemistry and Self-Assembly

Crystal Engineering and Directed Self-Assembly of Functional Materials

There are no specific studies on the crystal engineering or self-assembly of this compound. The broader field has seen pyrazine carboxamide ligands used in the crystal engineering of mercury(II) coordination compounds, where they form predictable halogen bonding synthons and demonstrate selectivity in metal ion coordination, which is valuable for designing supramolecular assemblies. researchgate.net

Formation of Hydrogen-Bonded Organic Frameworks (HOFs)

While this compound has not been documented as a building block for Hydrogen-Bonded Organic Frameworks (HOFs), other pyrazine-based molecules have been successfully used. HOFs are a class of porous crystalline materials self-assembled through hydrogen bonding. researchgate.net Carboxyl-based HOFs constructed from pyrazine-containing organic units have been reported, demonstrating the suitability of the pyrazine core for creating these ordered, porous structures. rsc.org The pyrazine moiety can participate in the intermolecular interactions necessary to form stable, porous frameworks. researchgate.netrsc.org

Functional Coatings and Surface Modification

Specific research on the use of this compound for functional coatings is not available. However, related pyrazine-linked two-dimensional (2D) covalent organic frameworks have been successfully used as a coating material for cathodes in lithium-ion batteries, where they help mitigate unwanted interfacial reactions and improve performance and stability. acs.org Additionally, some pyrazine derivatives have been investigated as corrosion inhibitors for steel, forming a protective film on the metal surface through adsorption. researchgate.net

Antifouling Coatings and Corrosion Inhibition

There is currently no available research specifically investigating the efficacy of this compound as an antifouling agent or a corrosion inhibitor. The principles of antifouling coatings often involve the use of biocides or the creation of surfaces that prevent the settlement of marine organisms. mdpi.commdpi.com For corrosion inhibition, organic molecules, particularly those containing nitrogen, sulfur, or oxygen, are often studied for their ability to form protective films on metal surfaces. researchgate.netcyberleninka.ru While the molecular structure of this compound contains nitrogen and oxygen atoms, which are characteristic of many corrosion inhibitors, no studies have been published to confirm its effectiveness in this role.

Adhesion Promoters and Surface Ligands

No scientific literature or patents were found that describe the use of this compound as an adhesion promoter or a surface ligand in materials science. Adhesion promoters are chemical species that enhance the bonding between a coating and a substrate. specialchem.com Surface ligands are molecules that bind to a surface, modifying its properties for specific applications. While the amine and hydroxyl groups in this compound could theoretically interact with surfaces, there is no experimental evidence to support its application in these areas.

Analytical Method Development for 5 Aminomethyl Pyrazin 2 Ol and Its Derivatives

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are paramount for the separation and quantification of 5-(Aminomethyl)pyrazin-2-ol from complex matrices, such as reaction mixtures or biological samples. The choice of method depends on the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of an effective HPLC method involves the careful selection of a stationary phase, mobile phase, and detector.

Given the polar nature of this compound, stemming from the aminomethyl and hydroxyl functional groups, reversed-phase HPLC is a suitable approach. A C18 or C8 stationary phase would likely provide adequate retention and separation. The mobile phase would typically consist of a mixture of water or a buffer and an organic modifier like acetonitrile or methanol (B129727). The pH of the mobile phase can be adjusted to control the ionization state of the amino group, thereby influencing retention time and peak shape.

For detection, a UV-Vis detector is commonly employed for compounds containing a chromophore, such as the pyrazine (B50134) ring. The wavelength of maximum absorbance (λmax) for pyrazine derivatives generally falls in the UV region. For enhanced sensitivity and selectivity, a mass spectrometry (MS) detector can be coupled with HPLC (LC-MS), providing structural information and enabling quantification at very low concentrations.

Table 1: Representative HPLC Parameters for Analysis of Aminopyrazine Derivatives

ParameterCondition
ColumnReversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Water (with 0.1% Formic Acid) and Acetonitrile
Flow Rate1.0 mL/min
DetectionUV at 254 nm or Mass Spectrometry (ESI+)
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is necessary to convert the polar functional groups into more volatile and thermally stable moieties.

A common derivatization technique for compounds with amino and hydroxyl groups is silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the active hydrogens with trimethylsilyl (TMS) groups, increasing the volatility of the analyte.

The derivatized sample is then injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. A non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane phase, is typically used. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that can be used for identification.

Table 2: Illustrative GC-MS Conditions for Analysis of Silylated Amino Compounds

ParameterCondition
Derivatization ReagentBSTFA with 1% TMCS
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium at 1 mL/min
Oven ProgramInitial 100°C, ramp to 280°C at 10°C/min
Ionization ModeElectron Ionization (EI) at 70 eV

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) offers high separation efficiency and resolution, making it a valuable technique for the analysis of charged species. This compound, being an amphiprotic molecule, can be analyzed in its cationic form at low pH or anionic form at high pH. Capillary Zone Electrophoresis (CZE) is the most common mode of CE for the separation of small molecules.

In CZE, separation is based on the differential migration of analytes in an electric field. The migration velocity is dependent on the charge-to-size ratio of the analyte and the electroosmotic flow (EOF) within the capillary. The background electrolyte (BGE) composition, including its pH and ionic strength, is a critical parameter for optimizing separation. For the analysis of aminopyrazine derivatives, acidic buffers such as phosphate (B84403) or citrate are often used to ensure the analytes are protonated and carry a positive charge.

Detection in CE is typically performed using a UV-Vis detector integrated into the capillary system. The principles are similar to those in HPLC, with detection wavelengths chosen based on the analyte's absorbance spectrum.

Spectrophotometric Detection Methods

Spectrophotometric methods are widely used for the quantitative analysis of compounds in solution and for gaining insights into their electronic properties.

UV-Vis Spectroscopy for Quantitative Analysis in Solution

UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and non-destructive technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The pyrazine ring in this compound is a chromophore that exhibits characteristic absorption bands in the UV region.

According to Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This relationship forms the basis for quantitative analysis. A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined from its absorbance using this calibration curve. The λmax for pyrazine derivatives is typically observed in the range of 250-350 nm. The exact position and intensity of the absorption bands can be influenced by the solvent and the pH of the solution due to their effects on the electronic structure of the molecule.

Fluorimetric Assays for Enhanced Sensitivity and Selectivity

Fluorimetric assays, or fluorescence spectroscopy, offer higher sensitivity and selectivity compared to UV-Vis spectroscopy. This technique is applicable to molecules that fluoresce, meaning they absorb light at one wavelength and emit it at a longer wavelength. While not all pyrazine derivatives are strongly fluorescent, the presence of electron-donating groups, such as the amino and hydroxyl groups in this compound, can enhance fluorescence.

The fluorescence intensity is directly proportional to the concentration of the analyte at low concentrations, allowing for highly sensitive quantification. The selectivity of fluorimetric assays can be further enhanced by carefully selecting the excitation and emission wavelengths to minimize interference from other components in the sample matrix. The fluorescence properties of a molecule, including its quantum yield and Stokes shift, are sensitive to its chemical environment, such as solvent polarity and pH.

Electrochemical Detection and Sensor Design

Electrochemical methods offer a promising avenue for the rapid and sensitive detection of this compound due to the electroactive nature of the pyrazine ring and its substituents. The aminomethyl and hydroxyl groups can participate in oxidation-reduction reactions, providing a basis for various analytical techniques.

Voltammetric Techniques for Oxidation-Reduction Potential Characterization

Voltammetric techniques are powerful tools for characterizing the redox behavior of electroactive molecules like this compound. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be employed to determine the oxidation and reduction potentials of the compound.

The electrochemical behavior of pyrazine derivatives is highly dependent on pH. researchgate.net For instance, the reduction of 2-hydroxy-3-phenyl-6-methylpyrazine involves a process with two electrons and two or three protons, with the specific mechanism varying across different pH ranges. researchgate.net Similarly, the electrochemical reduction of pyrazine itself to 1,4-dihydropyrazine is a coupled two-electron, three-proton transfer reaction. mdpi.com At acidic pH, two distinct one-electron transfer steps may be observed, which can merge into a single peak at higher pH values. mdpi.comdtu.dk

For this compound, the hydroxyl group (or its keto tautomer) and the aminomethyl group are expected to be the primary sites of electrochemical activity. The oxidation of the hydroxyl group and the amino group can be investigated using voltammetric methods. The oxidation potential will be influenced by the electron-donating nature of the aminomethyl group and the electronic properties of the pyrazine ring.

A hypothetical study using cyclic voltammetry could reveal the oxidation potential of this compound. By scanning the potential to positive values, an anodic peak corresponding to the oxidation of the molecule would be observed. The peak potential would provide information about the ease of oxidation. The pH of the supporting electrolyte would be a critical parameter to optimize, as proton transfer often accompanies electron transfer in such systems.

Table 1: Hypothetical Voltammetric Data for this compound

Voltammetric TechniqueParameterPredicted Value
Cyclic Voltammetry (CV)Anodic Peak Potential (Epa)+0.6 to +0.9 V (vs. Ag/AgCl)
Cyclic Voltammetry (CV)Cathodic Peak Potential (Epc)Not always observed (irreversible)
Differential Pulse Voltammetry (DPV)Peak Potential (Ep)+0.5 to +0.8 V (vs. Ag/AgCl)

Note: This data is hypothetical and would need to be determined experimentally. The predicted values are based on the general electrochemical behavior of similar aromatic amines and hydroxylated nitrogen heterocycles.

Development of Selective Electrochemical Sensors

The development of selective electrochemical sensors for this compound would enable its rapid and on-site detection. These sensors are typically based on the modification of an electrode surface with materials that enhance the electrochemical response and selectivity towards the target analyte.

Various materials can be used for electrode modification, including carbon-based nanomaterials (like graphene and carbon nanotubes), metal nanoparticles, and conducting polymers. nih.gov For instance, a glassy carbon electrode (GCE) modified with a composite of nanomaterials could be used to enhance the sensitivity of detection. Molecularly imprinted polymers (MIPs) are another promising approach for creating highly selective recognition sites for the target molecule on the electrode surface.

The design of a sensor for this compound could involve the following steps:

Electrode Selection: A glassy carbon electrode or a screen-printed electrode would be a suitable substrate.

Modifier Selection: A nanocomposite material, for example, gold nanoparticles decorated on reduced graphene oxide, could be chosen to enhance the electrocatalytic activity towards the oxidation of the analyte.

Optimization of Experimental Conditions: Parameters such as the pH of the supporting electrolyte, accumulation time, and voltammetric waveform would be optimized to achieve the best analytical performance.

The analytical performance of the developed sensor would be evaluated in terms of its linear range, limit of detection (LOD), sensitivity, selectivity, and stability.

Table 2: Potential Materials for a Selective Electrochemical Sensor for this compound

Electrode ModifierPrinciple of EnhancementPotential Advantages
Graphene/Carbon NanotubesHigh surface area, excellent conductivity, electrocatalytic activity. nih.govIncreased sensitivity, lower detection limits.
Metal Nanoparticles (e.g., Au, Pt)Catalytic effect on the oxidation of the analyte. nih.govEnhanced peak currents, improved kinetics.
Conducting Polymers (e.g., Polypyrrole)Entrapment of the analyte, enhanced electron transfer.Good stability, ease of preparation.
Molecularly Imprinted Polymers (MIPs)Creation of specific recognition sites for the target molecule.High selectivity against interfering species.

Sample Preparation Strategies and Matrix Effects in Complex Samples

The analysis of this compound in complex matrices, such as environmental samples or synthetic intermediates, requires effective sample preparation to remove interfering substances and pre-concentrate the analyte. The choice of sample preparation technique depends on the nature of the matrix and the analytical method used for detection.

Commonly used sample preparation techniques for heterocyclic amines include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. nih.gov

The QuEChERS method, originally developed for pesticide residue analysis in food, has been successfully applied to the extraction of heterocyclic amines from various matrices. nih.govresearchgate.net A typical QuEChERS procedure involves an initial extraction with an organic solvent (e.g., acetonitrile), followed by a partitioning step using salts (e.g., magnesium sulfate (B86663) and sodium chloride) to induce phase separation. A subsequent dispersive solid-phase extraction (d-SPE) step is used for cleanup, where a sorbent (e.g., primary secondary amine - PSA) is added to the extract to remove interfering matrix components like organic acids and sugars. nih.gov

Table 3: A Potential QuEChERS-based Sample Preparation Protocol for this compound in a Soil Matrix

StepProcedurePurpose
1. ExtractionHomogenize 10 g of soil sample with 10 mL of acetonitrile.Extraction of the analyte from the solid matrix.
2. PartitioningAdd 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex, and centrifuge.Induce phase separation and drive the analyte into the acetonitrile layer.
3. Cleanup (d-SPE)Take a 1 mL aliquot of the acetonitrile extract and add 150 mg of anhydrous MgSO₄ and 50 mg of PSA sorbent. Vortex and centrifuge.Removal of residual water and interfering matrix components. researchgate.net
4. Final SolutionThe supernatant is ready for analysis by LC-MS/MS or other techniques.-

Matrix effects are a significant challenge in quantitative analysis, particularly when using mass spectrometry-based detection. nih.govnih.gov These effects arise from co-eluting matrix components that can either suppress or enhance the ionization of the target analyte, leading to inaccurate results. chromatographyonline.comresearchgate.net For this compound, potential sources of matrix effects in environmental samples could include humic acids, inorganic salts, and other organic pollutants. In synthetic intermediates, unreacted starting materials and by-products could cause interference.

To mitigate matrix effects, several strategies can be employed:

Effective Cleanup: The use of appropriate sorbents in SPE or d-SPE can significantly reduce the amount of co-extracted matrix components.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample matrix can help to compensate for matrix effects. nih.gov

Use of Internal Standards: The addition of a stable isotope-labeled internal standard that behaves similarly to the analyte during extraction and ionization is a highly effective way to correct for matrix effects and variations in recovery. chromatographyonline.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for the comprehensive analysis of complex mixtures. For the analysis of this compound and its derivatives, liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-infrared spectroscopy (GC-IR) are particularly relevant.

LC-MS/MS

LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of polar and non-volatile compounds like this compound. The liquid chromatography system separates the components of a mixture, and the tandem mass spectrometer provides structural information and enables highly selective quantification.

For the development of an LC-MS/MS method for this compound, several parameters would need to be optimized:

Chromatographic Column: A reversed-phase C18 column is a common choice for the separation of polar compounds.

Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid or ammonium (B1175870) acetate) to improve peak shape and ionization efficiency.

Ionization Source: Electrospray ionization (ESI) in the positive ion mode would be suitable for the protonation of the amino group.

MS/MS Transitions: In multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored for the analyte and internal standard, providing high selectivity and sensitivity.

Table 4: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

ParameterCondition
LC ColumnC18 (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Ionization ModeESI Positive
Precursor Ion (M+H)⁺To be determined experimentally
Product IonsTo be determined from fragmentation studies
Monitored Transitions (MRM)Precursor Ion → Product Ion 1, Precursor Ion → Product Ion 2

GC-IR

Gas chromatography-infrared spectroscopy (GC-IR) is a hyphenated technique that combines the separation power of gas chromatography with the structural information provided by infrared spectroscopy. While GC is typically used for volatile compounds, derivatization can be employed to increase the volatility of polar compounds like this compound.

Derivatization of the amino and hydroxyl groups with a silylating agent, for example, would make the compound more amenable to GC analysis. The eluting derivative from the GC column would then pass through an IR spectrometer, which would provide a vapor-phase infrared spectrum. This spectrum would contain characteristic absorption bands corresponding to the functional groups in the molecule, aiding in its identification. For example, the N-H stretching vibrations of the amino group and the C=O stretching of the pyrazinone tautomer would have distinct IR absorptions.

The combination of retention time from the GC and the unique IR spectrum provides a high degree of confidence in the identification of the compound. spectra-analysis.com GC-FTIR can be particularly useful for distinguishing between isomers that may have similar mass spectra. spectra-analysis.com

Future Research Directions and Challenges for 5 Aminomethyl Pyrazin 2 Ol

Exploration of Undiscovered Reactivity Patterns and Unconventional Synthetic Routes

Future investigations into 5-(Aminomethyl)pyrazin-2-ol will likely focus on uncovering novel reactivity patterns. While the core structure suggests certain chemical behaviors, a deeper understanding of its reactivity with a wider range of reagents and under varied conditions is necessary. This could unveil new synthetic possibilities and functionalization strategies.

Unconventional synthetic routes also present a promising avenue for research. Current synthetic methods, while effective, may be supplemented by innovative approaches that offer improved yields, reduced environmental impact, or access to novel derivatives. Exploring methodologies such as domino reactions, multicomponent reactions, and biocatalytic transformations could lead to more efficient and elegant syntheses of the target molecule and its analogs. The development of novel synthetic pathways is a dynamic area of chemical research, with continuous efforts to create more efficient and sustainable methods for the construction of complex molecules.

Development of Advanced Asymmetric Synthetic Methodologies and Enantiopure Derivatives

The development of asymmetric synthetic routes to produce enantiomerically pure derivatives of this compound is a critical future direction. Many biologically active molecules are chiral, with one enantiomer often exhibiting significantly higher potency or a different biological profile than the other. Access to enantiopure forms of this compound and its derivatives is therefore essential for detailed pharmacological studies and potential therapeutic applications.

This can be achieved through various strategies, including the use of chiral catalysts (organocatalysts or metal-based catalysts), chiral auxiliaries, or enzymatic resolutions. rwth-aachen.de The synthesis of chiral molecules is a key focus in modern drug discovery and development, as it allows for the creation of more specific and effective therapeutic agents. nih.govrsc.orgnih.gov The successful application of these methods would enable the synthesis of specific stereoisomers, allowing for a thorough investigation of their structure-activity relationships.

Integration into Hybrid Materials and Complex Architectures for Enhanced Functionality

The incorporation of this compound into hybrid materials and complex molecular architectures represents a frontier of research with significant potential. The functional groups present in the molecule, namely the aminomethyl and hydroxyl groups on the pyrazine (B50134) ring, provide reactive handles for covalent attachment to polymers, inorganic nanoparticles, or other organic molecules.

This integration could lead to the development of novel materials with tailored properties for applications in areas such as electronics, catalysis, and sensing. For instance, its incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could yield materials with unique porous structures and functional surfaces. The field of hybrid materials is rapidly expanding, driven by the desire to combine the distinct properties of organic and inorganic components to create materials with enhanced or entirely new functionalities.

Deeper Elucidation of Novel Biological Targets and Mechanistic Pathways through Omics Technologies

Identifying the biological targets and understanding the mechanistic pathways of this compound are paramount for its development as a potential therapeutic agent. While preliminary studies may suggest certain biological activities, a comprehensive understanding of its molecular interactions within a biological system is lacking.

The application of "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a systems-level view of the cellular response to the compound. nih.gov These powerful tools can help to identify protein targets, signaling pathways, and metabolic changes that are modulated by this compound. For example, studies on structurally related quinolyl pyrazinamides have identified the Sigma 2 receptor as a potential target for cancer therapy, suggesting a possible avenue of investigation for this compound. nih.gov This approach can uncover novel mechanisms of action and provide a rational basis for its further development in medicine.

Omics TechnologyPotential Application for this compound Research
Genomics Identifying genetic factors that influence sensitivity or resistance to the compound.
Proteomics Identifying direct protein binding partners and downstream changes in protein expression.
Metabolomics Characterizing metabolic pathways affected by the compound and identifying biomarkers of its activity.

Addressing Scalability and Sustainability in the Production and Application of this compound

For any chemical compound to have a broad impact, its production must be scalable and sustainable. Future research must address the challenges associated with the large-scale synthesis of this compound. This includes optimizing reaction conditions to maximize yield and minimize waste, developing robust purification methods, and ensuring the availability and cost-effectiveness of starting materials.

Interdisciplinary Research Synergies and Collaborative Opportunities for Translational Research

The advancement of research on this compound will be greatly enhanced through interdisciplinary collaborations. The complexity of modern scientific challenges requires the integration of expertise from various fields.

Collaborating DisciplinePotential Contribution
Medicinal Chemistry Design and synthesis of novel derivatives with improved potency and selectivity.
Pharmacology In-depth in vitro and in vivo evaluation of biological activity and mechanism of action.
Materials Science Development of novel hybrid materials and investigation of their functional properties.
Computational Chemistry Modeling of molecular interactions, prediction of properties, and design of new synthetic routes.
Chemical Engineering Process development, optimization, and scale-up for industrial production.

Such collaborations are essential for translating fundamental discoveries in the laboratory into real-world applications, whether in medicine, materials science, or other technological fields. By fostering a collaborative research environment, the scientific community can accelerate the pace of discovery and innovation for this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Aminomethyl)pyrazin-2-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound hydrochloride (C₅H₈N₃O·HCl) typically involves cyclization and functional group modification. For example, intermediates like pyrazine rings can be synthesized via condensation reactions using substituted hydrazines and ketones, followed by aminomethylation using reagents like formaldehyde-ammonia. Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical. For instance, highlights the use of hydrochloride salts to stabilize the compound during purification . Characterization via NMR, IR, and mass spectrometry ensures structural fidelity .

Q. How can researchers validate the structural identity of this compound and its derivatives?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., distinguishing pyrazine ring protons at δ 8.2–8.5 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., N-H stretches ~3300 cm⁻¹ for the aminomethyl group) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., [M+H]+ for C₅H₈N₃O at m/z 126.07) .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer :

  • Antimicrobial Activity : Follow CLSI guidelines using Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains in broth microdilution assays ( reports MIC values for pyrazole analogs) .
  • Antifungal Testing : Screen against Candida albicans using disk diffusion or microplate assays .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How do substituents on the pyrazine ring modulate the biological activity of this compound derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Introduce substituents (e.g., halogens, methyl groups) at the pyrazine C-3/C-5 positions via nucleophilic substitution or cross-coupling reactions. shows that electron-withdrawing groups enhance antimicrobial potency by increasing electrophilicity .
  • Computational Modeling : Perform DFT calculations to map electrostatic potentials and docking studies (e.g., with E. coli DNA gyrase) to predict binding affinities .

Q. What strategies improve the aqueous solubility and stability of this compound for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Convert the free base to hydrochloride or sulfate salts (as in ) to enhance solubility .
  • Prodrug Design : Modify the aminomethyl group with acetyl or PEGylated moieties for controlled release .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation pathways .

Q. What mechanistic insights exist for this compound’s interaction with bacterial targets?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test inhibition of bacterial topoisomerase IV or dihydrofolate reductase using fluorometric assays (e.g., ’s pyrazole derivatives inhibit S. aureus enzymes) .
  • Transcriptomic Profiling : Use RNA-seq to identify differentially expressed genes in treated vs. untreated Pseudomonas aeruginosa .
  • Metabolomics : Track changes in bacterial metabolite pools (e.g., folate intermediates) via LC-MS .

Q. How can computational chemistry guide the optimization of this compound derivatives for selective toxicity?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Simulate ligand-enzyme complexes (e.g., fungal CYP51 vs. human CYP3A4) to identify selectivity filters .
  • ADMET Prediction : Use tools like SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier exclusion .

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